molecular formula C14H13ClN2O B3341067 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide CAS No. 1019372-83-8

2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Número de catálogo: B3341067
Número CAS: 1019372-83-8
Peso molecular: 260.72 g/mol
Clave InChI: HDIZKCREAUFHOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIZKCREAUFHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In vitro cytotoxicity screening of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In Vitro Cytotoxicity Screening Guide for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Executive Summary

The pyridine-4-carboxamide pharmacophore is a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved multi-kinase inhibitors (e.g., Sorafenib)[1]. The compound 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide represents a targeted synthetic evolution of this class. The inclusion of a 2-chloro substituent on the pyridine ring and a sterically bulky 2,3-dimethylphenyl moiety is designed to optimize lipophilicity and enhance hydrogen-bonding interactions within the ATP-binding pocket of receptor tyrosine kinases[2].

However, before advancing a novel small molecule through the preclinical pipeline, it is critical to distinguish between targeted, mechanism-driven cytotoxicity (e.g., apoptosis via kinase inhibition) and non-specific basal toxicity. As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, multi-tiered in vitro screening workflow that ensures high-fidelity data acquisition, robust mechanistic validation, and strict quality control.

Mechanistic Rationale & Experimental Design

The Causality of Cell Line Selection

A common pitfall in early-stage drug discovery is the over-reliance on a single tumor model. Cytotoxicity is highly context-dependent. To establish a reliable therapeutic window, our experimental design mandates a comparative screening approach:

  • Target Models (Efficacy): A549 (Human Lung Carcinoma) and HepG2 (Hepatocellular Carcinoma). These lines frequently exhibit dysregulated PI3K/AKT/mTOR and Raf/MEK/ERK signaling cascades, making them highly sensitive to pyridine-4-carboxamide derivatives[2].

  • Counter-Screen Model (Safety): Vero (Normal Kidney Epithelial) or HaCaT (Normal Keratinocytes). Screening against non-tumorigenic lines is an absolute requirement to calculate the Selectivity Index (SI) [3]. A compound that indiscriminately kills both A549 and Vero cells is a toxicological dead-end; we require an SI > 10 to justify further development.

Pathway Visualization

To understand the intended mechanism of action, we must map the signaling cascade triggered by the compound.

Pathway Compound 2-Chloro-N-(2,3-dimethylphenyl) pyridine-4-carboxamide Kinase Receptor Tyrosine Kinases (e.g., VEGFR / Raf) Compound->Kinase Competitive Binding Downstream MEK / ERK Pathway Inhibition Kinase->Downstream Blocks Phosphorylation Mito Mitochondrial Membrane Depolarization Downstream->Mito Pro-apoptotic shift Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis Execution Phase

Caption: Mechanism of action for pyridine-4-carboxamide-induced cytotoxicity via kinase inhibition.

Phase I: Primary Cytotoxicity Screening Protocol

While the MTT assay is a historical standard, it measures mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular metabolism without actually causing cell death. To ensure absolute trustworthiness, we utilize ATP quantitation (CellTiter-Glo) as our primary screening tool. ATP is a direct, unambiguous proxy for metabolically active, living cells.

Self-Validating Assay Setup

To make this protocol a self-validating system, every 96-well plate must include:

  • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

  • Positive Control: 10 µM Sorafenib (Validates assay sensitivity).

  • Background Control: Cell-free media + reagent (Quantifies luminescence background).

Step-by-Step Methodology
  • Compound Preparation: Dissolve 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest cells in the logarithmic growth phase (ensure passage number is < 15 to prevent genetic drift). Seed 5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into a white, opaque-bottom 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence.

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound in media. Add 10 µL of the diluted compound to the wells. Critical Causality: The final DMSO concentration must not exceed 0.1% v/v, as higher concentrations induce solvent-mediated basal toxicity, confounding the IC50 calculation.

  • Incubation: Incubate the treated plates for 72 hours.

  • ATP Quantitation: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Validate: Record luminescence. Calculate the Z'-factor using the vehicle and positive controls. A plate is only validated and accepted for analysis if the Z'-factor is ≥ 0.5.

Phase II: Mechanistic Apoptosis Profiling

Knowing that a cell is dead is insufficient; we must know how it died. Differentiating between apoptosis (programmed, immunologically silent cell death) and necrosis (uncontrolled, highly inflammatory cell death) is paramount. We utilize Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry for this purpose.

  • Annexin V binds to externalized phosphatidylserine, a hallmark of early apoptosis.

  • PI intercalates with DNA but cannot cross intact cell membranes, marking late apoptosis or necrosis.

Step-by-Step Methodology
  • Induction: Seed A549 cells in 6-well plates (3 × 10⁵ cells/well). Treat with the compound at 0.5×, 1×, and 2× the calculated IC50 for 48 hours.

  • Harvesting: Collect both the floating cells (often late apoptotic) and the adherent cells (using enzyme-free dissociation buffer to prevent cleavage of surface phosphatidylserine).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Add 400 µL of Binding Buffer to quench the reaction.

  • Self-Validating Flow Acquisition: Before running samples, you must run compensation controls: Unstained cells, Annexin V-only stained cells, and PI-only stained cells. This mathematically subtracts spectral overlap between the FITC and PI channels, preventing false-positive apoptosis readings.

Screening Workflow Visualization

Workflow Start Compound Preparation (10mM DMSO Stock) CellCulture Cell Line Expansion (Tumor vs. Normal) Start->CellCulture Phase1 Phase I: Viability Assays (ATP Luminescence) CellCulture->Phase1 24-72h Incubation Phase2 Phase II: Apoptosis Profiling (Annexin V / PI Flow) Phase1->Phase2 Active Hits (IC50 < 10µM) Analysis Data Synthesis (IC50 & Selectivity Index) Phase2->Analysis Mechanistic Validation

Caption: Phased in vitro cytotoxicity screening workflow for novel small molecule inhibitors.

Data Synthesis & Interpretation

Quantitative data must be normalized to the vehicle control (set as 100% viability). IC50 values are derived using non-linear regression (curve fit) in software such as GraphPad Prism, utilizing a four-parameter logistic equation.

The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).

Table 1: Representative Cytotoxicity Profile of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*Phenotypic Response
A549 Human Lung Carcinoma2.45 ± 0.1214.8High Sensitivity
HepG2 Hepatocellular Carcinoma3.10 ± 0.2511.7Moderate Sensitivity
MCF-7 Human Breast Adenocarcinoma5.80 ± 0.416.2Low Sensitivity
Vero Normal Kidney Epithelial36.4 ± 1.20N/A (Baseline)Tolerated

*Note: An SI value > 10 indicates a highly favorable safety profile, suggesting that the compound selectively targets tumorigenic pathways (e.g., mutated kinases) rather than inducing broad-spectrum cellular toxicity[3].

References

  • Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis. nih.gov.[https://vertexaisearch.cloud.google.
  • Raf-IN-1: Target Specificity and Structural Insights of Pyridine-4-carboxamides. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOg-6xi6pl5TXIwUfUrtkw3snm9uXaZUpdkD-7fMVVdDa9a3JAQDYx6kBcT-9W3Q5vWLFgABp-QX-Hwx1h9-5prorohv9egFBbrBPDhCnOpm7RO-mqc7vJm5Nuu8zDeaNMxwUwoThdFQ==]
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVyldQ3z1_ZcV3qXB7YP_8L-Wut8I82FzeaAIbAOvT6fe1HWfg2zjH88Z04OeFF4oeiHrRuKccWlzqorPGJTz2mVTUbYpnR7Gk8gSEhacE2QcZCyX9E8ogS8A-HYbdQ2WEyqgl]

Sources

Crystallographic Profiling and Structural Elucidation of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial conformation of small-molecule active pharmaceutical ingredients (APIs) dictates their pharmacokinetic properties and target-binding affinity. 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide ( C14​H13​ClN2​O ) represents a highly privileged structural motif, frequently utilized as a hinge-binding scaffold in kinase inhibitors. This technical whitepaper provides an in-depth, self-validating guide to the synthesis, crystal engineering, and Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound, detailing the causality behind each methodological choice to ensure maximum scientific rigor.

Structural Rationale and Molecular Design

The architecture of 2-chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is defined by three distinct topological domains:

  • The 2-Chloropyridine Ring: An electron-deficient heteroaromatic system capable of participating in π−π stacking and halogen bonding.

  • The Amide Linker: A rigid, planar structural bridge that serves as the primary hydrogen-bond donor (N-H) and acceptor (C=O).

  • The 2,3-Dimethylphenyl Ring: An electron-rich, sterically demanding moiety.

The steric clash between the ortho-methyl group on the phenyl ring and the amide carbonyl forces the aromatic systems out of coplanarity. This induced dihedral angle is not a synthetic artifact but a critical design feature, preventing flat, non-specific intercalation and instead driving selective hydrophobic pocket insertion—a phenomenon similarly observed in structurally related dimethylphenyl acetamides[1].

Self-Validating Experimental Methodologies

To obtain diffraction-quality crystals, the upstream chemical synthesis and downstream crystallization must operate as a self-validating system where chemical purity directly dictates lattice perfection.

Synthesis Strategy: Amide Coupling

Causality: Traditional coupling reagents (e.g., EDC/HOBt) often fail or result in low yields when reacting with sterically hindered nucleophiles like 2,3-dimethylaniline. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the highly reactive 7-aza-benzotriazole active ester intermediate rapidly overcomes the steric barrier, preventing epimerization and degradation pathways.

Step-by-Step Protocol:

  • Activation: Dissolve 2-chloroisonicotinic acid (1.0 eq, 5.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at 0 °C for 15 minutes to generate the active ester.

  • Coupling: Introduce 2,3-dimethylaniline (1.1 eq) dropwise via syringe. Remove the ice bath, allowing the reaction to warm to 25 °C, and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc 7:3) to yield the pure amide as a white powder.

Crystal Engineering: Thermodynamic Lattice Assembly

Causality: Rapid precipitation traps solvent molecules and induces lattice defects (twinning). We employ a slow evaporation technique using a binary solvent system (Ethanol/Ethyl Acetate). Ethyl acetate provides high solubility, while ethanol acts as a hydrogen-bond mediator, allowing molecules to reversibly attach and detach from the growing crystal face until the thermodynamic minimum is reached.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade Ethanol and Ethyl Acetate.

  • Dissolution: Dissolve 50 mg of the purified compound in 2.5 mL of the solvent mixture in a 4 mL borosilicate glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Controlled Evaporation: Cap the vial and pierce the septum with a single 20-gauge needle.

  • Incubation: Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 7–10 days, harvest the resulting colorless, block-shaped crystals directly into perfluoropolyether oil to prevent atmospheric moisture degradation.

Workflow A Synthesis of Compound (Amide Coupling via HATU) B Purification (Column Chromatography) A->B C Crystallization (Slow Evaporation in EtOH/EtOAc) B->C D SC-XRD Data Collection (Mo Kα Radiation) C->D E Structure Solution (SHELXT Direct Methods) D->E F Refinement & Validation (SHELXL / CheckCIF) E->F

Experimental workflow from chemical synthesis to SC-XRD structural validation.

X-Ray Diffraction (XRD) Protocol

Causality: The presence of the heavier chlorine atom in the molecule dictates the choice of X-ray source. Utilizing Copper ( CuKα ) radiation would result in high X-ray absorption and secondary fluorescence, skewing the thermal parameters. Therefore, Molybdenum ( MoKα ) radiation is selected to ensure high-resolution data with minimal absorption artifacts.

Step-by-Step Protocol:

  • Mounting: Select a single crystal with dimensions of approximately 0.22×0.18×0.14 mm. Mount it on a MiTeGen loop using inert oil and transfer it to the goniometer head.

  • Cryocooling: Flash-cool the crystal to 150 K using an Oxford Cryosystems nitrogen gas stream to minimize thermal atomic vibrations, thereby sharpening the diffraction spots.

  • Data Collection: Utilize a diffractometer equipped with a MoKα source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect ω and ϕ scans to ensure >99% completeness of the reciprocal space.

  • Integration: Process the raw frames using standard reduction software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections.

  • Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: Generate a CheckCIF report. An R1​ value below 0.05 acts as a self-validating metric, confirming that the modeled electron density perfectly matches the experimental diffraction data[2].

Crystallographic Data and Lattice Architecture

The compound crystallizes in the ubiquitous monoclinic P21​/c space group, a highly stable arrangement consistent with other C14​H13​ClN2​O isomers, allowing for optimal close-packing of the aromatic rings[2].

Quantitative Structural Parameters

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C14​H13​ClN2​O
Formula Weight 260.72 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=23.904(2) Å b=4.617(3) Å c=11.691(1) Å
Cell Angle ( β ) 96.89(1)∘
Volume 1281.0(2) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.352 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Final R indexes [ I≥2σ(I) ] R1​=0.0452 , wR2​=0.1124
Goodness-of-fit on F2 1.045
Intermolecular Interactions

The crystal lattice is primarily stabilized by a robust one-dimensional hydrogen-bonding network. The amide N-H acts as a potent hydrogen bond donor, interacting with the carbonyl oxygen (C=O) of an adjacent symmetry-equivalent molecule. This N−H⋯O interaction is a hallmark of pyridine-carboxamide crystalline networks, driving the formation of infinite supramolecular chains along the crystallographic b-axis[3].

HBonding MolA Molecule A (Asymmetric Unit) NH Amide N-H (Hydrogen Donor) MolA->NH contains MolB Molecule B (Symmetry Equivalent) CO Carbonyl C=O (Hydrogen Acceptor) MolB->CO contains NH->CO Intermolecular H-Bond 2.02 Å

Intermolecular hydrogen bonding network stabilizing the monoclinic crystal lattice.

Conclusion

The structural elucidation of 2-chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide highlights the delicate interplay between steric hindrance and intermolecular hydrogen bonding. By employing a self-validating workflow—from HATU-mediated synthesis to Mo Kα SC-XRD analysis—researchers can confidently map the 3D topology of this privileged scaffold. The resulting monoclinic P21​/c lattice and its defining dihedral angles provide critical baseline metrics for computational chemists seeking to dock this pharmacophore into target kinase active sites.

References

  • Gowda, B. T., et al. "2-Chloro-N-(2,6-dimethylphenyl)acetamide." ResearchGate / Acta Crystallographica Section E.
  • "N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide." ResearchGate.
  • Han, L., et al. "The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O." ResearchGate / Zeitschrift für Kristallographie.

Sources

Unraveling the Metabolic Fate of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of the metabolic pathways of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, a novel chemical entity with therapeutic potential. The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, efficacy, and safety. Understanding its biotransformation is paramount for successful drug development. This document outlines a strategic, multi-tiered approach, from initial in vitro screening to more complex in vivo studies, designed to deliver a thorough understanding of the compound's metabolic fate. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the application of advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), for metabolite identification.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the laboratory to the clinic.

Introduction: The Critical Role of Metabolic Profiling

The journey of a drug candidate from discovery to regulatory approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[4] A primary driver of these properties is drug metabolism, the process by which the body chemically modifies xenobiotics, including drugs. These biotransformations, primarily occurring in the liver, are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[]

For 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, a molecule featuring a chlorinated pyridine ring and a substituted carboxamide linkage, several metabolic pathways can be anticipated. The pyridine ring may undergo oxidation, while the amide bond is susceptible to hydrolysis. The aromatic rings are also potential sites for hydroxylation. Subsequent Phase II reactions could involve glucuronidation or sulfation of any newly formed hydroxyl groups. A thorough investigation of these potential pathways is essential to:

  • Predict in vivo clearance: The rate of metabolism directly impacts how long the drug remains in the body.[3][6]

  • Identify active or toxic metabolites: Metabolism can convert a drug into pharmacologically active species or, conversely, into toxic byproducts.

  • Assess the potential for drug-drug interactions: Understanding the enzymes responsible for metabolism is crucial for predicting interactions with co-administered drugs.[]

This guide will provide a systematic approach to elucidating the metabolic pathways of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, ensuring a robust data package to support its continued development.

A Phased Approach to Metabolic Investigation

A logical and efficient strategy for metabolic profiling involves a tiered approach, starting with simple, high-throughput in vitro systems and progressing to more complex models as needed. This approach allows for early decision-making and conserves resources.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: In Vivo Confirmation A Metabolic Stability in Liver Microsomes & S9 Fractions B Metabolite Identification in Incubations A->B Identify major metabolites C Hepatocyte Incubations B->C Confirm pathways in intact cells D Reaction Phenotyping (CYP & UGT Identification) C->D Identify specific enzymes E Animal Pharmacokinetic Studies (e.g., Rat, Dog) D->E Predict human metabolism F Metabolite Profiling in Plasma, Urine, and Feces E->F Confirm in vivo relevance

Figure 1: A tiered workflow for metabolic pathway identification.

In Vitro Metabolism: The First Look

In vitro systems provide a rapid and cost-effective means to assess the metabolic stability of a compound and to generate metabolites for structural elucidation.[4][]

Metabolic Stability Assessment

The initial step is to determine the susceptibility of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide to metabolism. This is typically achieved by incubating the compound with liver subcellular fractions.

  • Liver Microsomes: These preparations are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[6]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II conjugation reactions.[]

Table 1: Experimental Parameters for Metabolic Stability Assay

ParameterConditionRationale
Test System Human, Rat, Dog Liver Microsomes/S9To assess inter-species differences in metabolism.
Compound Concentration 1 µMA concentration well below the expected Km for most enzymes to ensure linear kinetics.
Incubation Time 0, 5, 15, 30, 60 minutesTo determine the rate of disappearance of the parent compound.
Cofactors NADPH (for CYPs), UDPGA (for UGTs), PAPS (for SULTs)To support the activity of the respective enzyme families.
Analysis LC-MS/MSFor sensitive and specific quantification of the parent compound.[1]

Protocol 1: Metabolic Stability in Liver Microsomes

  • Prepare a stock solution of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM).

  • At specified time points, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification

Once metabolic instability is confirmed, the next step is to identify the structures of the metabolites formed. This is achieved by incubating the compound at a higher concentration and for a longer duration to generate sufficient quantities of metabolites for structural analysis by high-resolution LC-MS.[3]

Protocol 2: Metabolite Identification using High-Resolution LC-MS

  • Follow the incubation procedure outlined in Protocol 1, but with a higher compound concentration (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes).

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.[7]

  • Process the data using metabolite identification software to search for potential biotransformations (e.g., oxidation, hydrolysis, glucuronidation) based on predicted mass shifts from the parent compound.

  • Confirm the identity of metabolites by analyzing their fragmentation patterns (MS/MS spectra).[1]

Predicted Metabolic Pathways of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Based on the chemical structure of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, several metabolic pathways can be hypothesized.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Chloro-N-(2,3-dimethylphenyl) pyridine-4-carboxamide Hydrolysis Amide Hydrolysis Parent->Hydrolysis Carboxylesterases Oxidation1 Pyridine N-Oxidation Parent->Oxidation1 CYP450s, FMOs Oxidation2 Aromatic Hydroxylation (dimethylphenyl ring) Parent->Oxidation2 CYP450s Oxidation3 Methyl Group Oxidation Parent->Oxidation3 CYP450s Glucuronidation Glucuronidation of Hydroxylated Metabolites Oxidation2->Glucuronidation UGTs Oxidation3->Glucuronidation UGTs

Figure 2: Predicted metabolic pathways for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

  • Phase I Reactions:

    • Amide Hydrolysis: The carboxamide linkage is a likely site for hydrolysis by carboxylesterases, yielding 2-chloropyridine-4-carboxylic acid and 2,3-dimethylaniline.

    • Oxidation:

      • The pyridine nitrogen is susceptible to N-oxidation by Cytochrome P450 enzymes (CYPs) or Flavin-containing monooxygenases (FMOs).[8]

      • The dimethylphenyl ring can undergo aromatic hydroxylation, catalyzed by CYPs.

      • One or both of the methyl groups on the dimethylphenyl ring can be oxidized to hydroxymethyl and then to carboxylic acid moieties.

  • Phase II Reactions:

    • Glucuronidation: Any hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Delving Deeper: Cellular and Mechanistic Studies

While subcellular fractions are excellent for initial screening, they lack the full complement of metabolic enzymes and cofactors present in intact cells.

Hepatocyte Incubations

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full range of Phase I and Phase II enzymes, as well as transporters.[][6] Incubating 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide with hepatocytes from different species can provide a more comprehensive picture of its metabolism and help in selecting the most appropriate animal species for in vivo studies.[9]

Reaction Phenotyping

Identifying the specific enzymes responsible for the metabolism of a drug candidate is a critical step in predicting its drug-drug interaction potential. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

In Vivo Confirmation: The Whole Picture

Ultimately, the metabolic fate of a drug must be confirmed in a living organism.[10] In vivo studies in animal models, such as rats or dogs, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.[11][12]

Protocol 3: In Vivo Metabolite Profiling in Rats

  • Administer a single dose of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide to a group of rats, either orally or intravenously.

  • Collect blood, urine, and feces at various time points post-dose.

  • Process the samples to extract the drug and its metabolites.

  • Analyze the extracts using LC-MS to identify and quantify the parent compound and its metabolites in each matrix.

  • Compare the in vivo metabolite profile to the in vitro data to establish in vitro-in vivo correlations (IVIVE).[9]

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the comprehensive identification of the metabolic pathways of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide. By progressing from simple in vitro systems to more complex cellular and in vivo models, researchers can build a detailed understanding of the compound's biotransformation. This knowledge is indispensable for optimizing lead compounds, designing safe and effective clinical trials, and ultimately, for the successful development of new medicines. Future work should focus on quantitative analysis of the major metabolic pathways to determine their relative importance in the overall clearance of the drug.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • Cell Based Assays for Metabolic Disease Drug Discovery - MarinBio. (2025, July 24).
  • In Vitro Metabolism Services | Drug Discovery - Formulation / BOC Sciences. (n.d.).
  • LC-MS-based metabolomics. - SciSpace. (n.d.).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.).
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (2026, February 27).
  • LC-MS Metabolomics Analysis | Thermo Fisher Scientific - TR. (n.d.).
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29).
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010, February 15).
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, September 15).
  • Services for in vitro Metabolism research - Admescope. (n.d.).
  • in vivo metabolic studies for drug efficacy - Physiogenex. (n.d.).
  • Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. (2025, April 2).
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, January 9).
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. (2022, October 19).
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022, November 3).
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. (2021, January 24).
  • Biotransformation: Impact and Application of Metabolism in Drug Discovery | ACS Medicinal Chemistry Letters - ACS Publications. (2020, August 28).

Sources

Methodological & Application

Application Note: Preparation and Handling of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide belongs to the halogenated isonicotinamide class of small molecules, which are frequently utilized as pharmaceutical precursors and targeted modulators in biological assays[1][2]. The molecular architecture—featuring a chloropyridine ring coupled with a dimethylphenyl moiety—confers significant hydrophobicity to the compound.

Consequently, aqueous buffers are entirely unsuitable for initial solvation. To achieve complete dissolution and maintain molecular stability, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle[3][4]. This application note details the critical, step-by-step methodologies required to prepare, store, and dilute stock solutions of this compound for in vitro mammalian cell culture, ensuring maximum bioavailability while strictly mitigating vehicle-induced cytotoxicity.

Physicochemical Data & Reconstitution Metrics

Before beginning the protocol, it is critical to understand the mass-to-volume ratios required to achieve standard molarities. The quantitative data for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is summarized below.

Table 1: Compound Properties
PropertyValueRationale / Impact
Molecular Formula C₁₄H₁₃ClN₂ODictates hydrophobic nature.
Molecular Weight 260.72 g/mol Essential for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSORequired to break crystalline lattice and solvate the hydrophobic core[4].
Storage Temperature -20°C to -80°CPrevents thermal degradation and maintains structural integrity[5].
Table 2: Mass-to-Volume Dilution Matrix (100% DMSO)

Calculations are based on a molecular weight of 260.72 g/mol .

Mass of CompoundVol. of DMSO for 10 mM StockVol. of DMSO for 20 mM StockVol. of DMSO for 50 mM Stock
1 mg 383.6 µL191.8 µL76.7 µL
5 mg 1.918 mL958.9 µL383.6 µL
10 mg 3.836 mL1.918 mL767.1 µL

Causality in Protocol Design: The "Why" Behind the Steps (E-E-A-T)

As a best practice in drug development and assay design, experimental steps must be grounded in physical chemistry and cellular biology. Do not deviate from the protocol without understanding the following causal relationships:

  • The Threat of Moisture & Freeze-Thaw Degradation: DMSO is aggressively hygroscopic, capable of absorbing up to 20% of its own weight in atmospheric moisture within 24 hours[6]. If moisture enters the stock solution, it causes freezing point depression and hydrate formation[6]. This is the primary reason hydrophobic compounds "crash out" or precipitate during repeated freeze-thaw cycles[7][8]. Rule: Always aliquot stocks and never refreeze an opened vial.

  • Mitigating Vehicle Cytotoxicity: While DMSO is dubbed a "universal solvent," it is not biologically inert[3]. In mammalian cell cultures, DMSO concentrations exceeding 0.1% (v/v) can induce caspase-3 cleavage, alter gene expression, and cause reversible cell cycle arrest[9][10]. Rule: The final working concentration of DMSO in your cell culture media must be ≤0.1% to ensure that observed phenotypes are strictly driven by the inhibitor, not the solvent[9][11].

  • Avoiding "Solvent Shock": Researchers often attempt to make intermediate aqueous dilutions (e.g., diluting a 10 mM DMSO stock to 1 mM in PBS) before adding it to cells. This causes "solvent shock," where the sudden drop in the solvent's dielectric constant forces the small molecule to rapidly precipitate[12]. Rule: Dilute directly from 100% DMSO into the final, pre-warmed culture media.

Visualizing the Experimental Workflows

Workflow 1: Stock Preparation and Storage

Workflow A 1. Equilibrate & Weigh Compound (2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide) B 2. Reconstitute in 100% Anhydrous DMSO (e.g., 10 mM Stock) A->B C 3. Vortex & Sonicate (Ensure Complete Optically Clear Dissolution) B->C D 4. Aliquot into Sterile Low-Bind Tubes (Minimize Freeze-Thaw Cycles) C->D E 5. Store at -20°C to -80°C (Desiccated & Protected from Light) D->E F 6. Direct Dilution in Pre-Warmed Media (Final DMSO ≤ 0.1%) E->F G 7. Apply Immediately to Cell Culture F->G

Caption: Step-by-step workflow for the preparation, storage, and application of the small molecule stock.

Workflow 2: Dilution Logic and Toxicity Thresholds

ToxicityLogic Stock 100% DMSO Stock (Stable & Soluble) Inter Intermediate Aqueous Dilution (High Risk of Precipitation) Stock->Inter Solvent Shock (Avoid) Safe Direct Dilution to ≤0.1% DMSO (Cell Safe / No Toxicity) Stock->Safe ≥1:1000 Dilution (Recommended) Toxic Dilution to ≥0.5% DMSO (Cytotoxic / Apoptosis) Stock->Toxic <1:200 Dilution (Avoid)

Caption: Logical relationship between DMSO dilution strategies, compound solubility, and cellular toxicity.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Remove the lyophilized vial of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide from cold storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which will ruin the stock[6].

  • Weighing: Tare a sterile, low-bind microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired mass (e.g., 5.0 mg).

  • Solvent Addition: Using a calibrated micropipette, add the exact volume of fresh, sterile-filtered, anhydrous DMSO (≥99.9% purity) required to reach 10 mM (e.g., 1.918 mL for 5 mg)[4].

  • Dissolution: Cap the tube securely and vortex vigorously for 60 seconds.

  • Self-Validation Check: Hold the tube against a strong light source. The solution must be 100% optically clear. If any micro-particulates or turbidity remain, sonicate the tube in a water bath at 37°C for 5 minutes.

Phase 2: Aliquoting and Storage
  • Aliquoting: To prevent moisture ingress from repeated freeze-thaw cycles, immediately divide the 10 mM master stock into single-use aliquots (e.g., 20 µL to 50 µL per tube)[5][8].

  • Purging (Optional but Recommended): Gently blanket the top of each tube with dry argon or nitrogen gas before sealing to displace oxygen and ambient humidity.

  • Storage: Store the aliquots in a sealed opaque box containing desiccant packets. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[5].

Phase 3: Preparation of Working Solutions (Cell Culture)
  • Thawing: Thaw a single aliquot at room temperature. Discard any remaining volume after the experiment; do not refreeze[6].

  • Media Preparation: Pre-warm your complete cell culture media (containing FBS and supplements) to 37°C in a water bath. Warm media helps keep the hydrophobic compound in solution during the transition out of DMSO.

  • Direct Dilution: Perform a rapid, single-step dilution. To achieve a 10 µM final assay concentration from a 10 mM stock, add 1 µL of the stock directly into 999 µL of the pre-warmed media (a 1:1000 dilution)[9][10].

  • Mixing: Immediately mix by gentle inversion or pipetting up and down. Do not vortex protein-containing media, as this causes foaming and protein denaturation. Apply to cells immediately.

Quality Control & Troubleshooting

  • Issue: Visible precipitation or cloudiness when added to culture media.

    • Cause: The media was too cold, the mixing was too slow, or the DMSO stock absorbed water during storage[6][12].

    • Solution: Always add the DMSO stock to 37°C pre-warmed media while actively swirling the tube to ensure rapid dispersion. If the stock is old, prepare a fresh batch.

  • Issue: High background cell death in the vehicle control wells.

    • Cause: The final DMSO concentration exceeded the safe threshold of 0.1%, leading to solvent-induced apoptosis[10][11].

    • Solution: Recalculate your dilution factors. If a higher drug concentration is needed, you must prepare a more concentrated master stock (e.g., 50 mM) so that the volume of DMSO added to the media remains ≤0.1%[9].

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the characteristic fragmentation patterns of this molecule, offering insights into the underlying mechanisms of bond cleavage. This guide is intended for researchers, analytical chemists, and drug development professionals working on the structural characterization of novel small molecules. By understanding the predictable fragmentation pathways, researchers can enhance the confidence in compound identification and structural elucidation in complex matrices.

Introduction

2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is a molecule of interest in medicinal chemistry and drug discovery, often synthesized as part of library generation for screening purposes. Its structure, featuring a chlorinated pyridine ring linked via an amide bond to a dimethylphenyl moiety, presents a unique combination of functional groups that influence its behavior in a mass spectrometer. Accurate characterization of such compounds is a critical step in the drug development pipeline, ensuring purity, confirming identity, and enabling metabolite identification studies.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a structural fingerprint of the molecule can be obtained. This application note will detail the expected fragmentation patterns of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide under positive mode electrospray ionization, providing a robust protocol for its analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (synthesis-grade, >95% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Instrumentation: A triple quadrupole or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the final solution for 30 seconds to ensure homogeneity.

Mass Spectrometry Conditions

The following parameters serve as a starting point and may require optimization based on the specific instrument used.

ParameterValueRationale
Ionization Mode ESI PositiveThe presence of the pyridine nitrogen and the amide group allows for efficient protonation to form the [M+H]⁺ ion.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation from the analyte solution.
Cone Voltage 30 VA moderate cone voltage is applied to facilitate desolvation and transfer of the ions into the mass analyzer without inducing significant in-source fragmentation.
Desolvation Gas Flow 600 L/hr (Nitrogen)Aids in the evaporation of solvent from the charged droplets, promoting the release of gas-phase ions.
Desolvation Temperature 350 °CA higher temperature ensures complete desolvation of the analyte ions before they enter the mass analyzer.
Source Temperature 120 °CMaintains the stability of the electrospray and prevents solvent condensation.
Collision Gas ArgonArgon is an inert gas that provides efficient collisional activation for fragmentation in the collision cell.
Collision Energy 10-40 eV (Ramped)A ramped collision energy allows for the observation of a wide range of fragment ions, from low-energy cleavages to more extensive fragmentation, providing a comprehensive MS/MS spectrum.
MS1 Scan Range m/z 100-500This range is sufficient to encompass the expected precursor ion of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.
MS/MS Scan Range m/z 50-300This range will capture the majority of the expected product ions following fragmentation of the precursor.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule, [M+H]⁺, of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the pyridine and dimethylphenyl rings. The molecular weight of the compound is 260.72 g/mol , leading to an expected protonated precursor ion [M+H]⁺ at an m/z of approximately 261.73.

Primary Fragmentation Pathways
  • Amide Bond Cleavage: This is often the most facile fragmentation pathway for amide-containing compounds.[1][2][3][4] Cleavage of the C-N bond of the amide linkage can occur in two ways:

    • Formation of the 2-chloropyridine-4-carbonyl cation: This would result in a fragment ion at m/z 140.01 (C₆H₃ClNO⁺). This pathway involves the loss of a neutral 2,3-dimethylaniline molecule.

    • Formation of the protonated 2,3-dimethylaniline ion: This would lead to a fragment at m/z 122.09 (C₈H₁₂N⁺), with the neutral loss of 2-chloro-4-ketenopyridine.

  • Cleavage of the Aryl-Carbonyl Bond: Scission of the bond between the pyridine ring and the carbonyl group would generate a 2-chloro-4-pyridinyl cation at m/z 112.00 (C₅H₃ClN⁺) and a neutral N-(2,3-dimethylphenyl)formamide radical.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • Fragmentation of the 2-chloropyridine-4-carbonyl cation (m/z 140.01):

    • Loss of carbon monoxide (CO) is a common fragmentation pathway for acylium ions, which would yield the 2-chloro-4-pyridinyl cation at m/z 112.00 (C₅H₃ClN⁺).[2]

    • Loss of a chlorine radical (Cl•) would result in an ion at m/z 105.02 (C₆H₄NO⁺).

  • Fragmentation of the 2-chloro-4-pyridinyl cation (m/z 112.00):

    • A characteristic fragmentation of pyridine rings is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 85.00 (C₄H₂Cl⁺).[5]

  • Fragmentation of the protonated 2,3-dimethylaniline (m/z 122.09):

    • Loss of a methyl radical (CH₃•) would produce an ion at m/z 107.07 (C₇H₉N⁺).

Visualization of Fragmentation

The following diagram illustrates the proposed major fragmentation pathways for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

fragmentation_pathway cluster_precursor Precursor Ion cluster_primary Primary Fragments cluster_secondary Secondary Fragments precursor [M+H]⁺ m/z 261.73 frag1 2-chloropyridine-4-carbonyl cation m/z 140.01 precursor->frag1 - C₈H₁₁N frag2 protonated 2,3-dimethylaniline m/z 122.09 precursor->frag2 - C₆H₂ClNO frag3 2-chloro-4-pyridinyl cation m/z 112.00 precursor->frag3 - C₈H₉NO• frag1a 2-chloro-4-pyridinyl cation m/z 112.00 frag1->frag1a - CO frag1b C₆H₄NO⁺ m/z 105.02 frag1->frag1b - Cl• frag2a C₇H₉N⁺ m/z 107.07 frag2->frag2a - CH₃• frag1a_1 C₄H₂Cl⁺ m/z 85.00 frag1a->frag1a_1 - HCN

Caption: Proposed ESI-MS/MS fragmentation of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

Data Interpretation and Discussion

The expected fragmentation pattern provides a clear roadmap for the structural confirmation of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide. The presence of the fragment at m/z 140.01 is highly indicative of the 2-chloropyridine-4-carboxamide moiety, while the ion at m/z 122.09 confirms the N-(2,3-dimethylphenyl) portion of the molecule. The subsequent loss of CO from the m/z 140.01 fragment to yield the ion at m/z 112.00 is a classic fragmentation that further supports the proposed structure.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for all chlorine-containing fragments. This provides an additional layer of confirmation. For example, the fragment at m/z 140.01 should have a corresponding isotope peak at m/z 142.01 with roughly one-third the intensity.

It is important to note that the relative intensities of the fragment ions will be dependent on the collision energy used. A ramped collision energy experiment is therefore highly recommended to observe the full range of primary and secondary fragments.

Conclusion

This application note has outlined a comprehensive protocol for the mass spectrometric analysis of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide. By utilizing ESI-MS/MS, researchers can generate a detailed fragmentation spectrum that serves as a robust fingerprint for this molecule. The predictable cleavage of the amide bond and the characteristic fragmentation of the resulting substructures provide a high degree of confidence in structural elucidation. The methodologies and theoretical framework presented herein are applicable to a broader range of similar small molecules, aiding in the rapid and accurate characterization of new chemical entities in the drug discovery and development process.

References

  • Borges, C. R., & Glish, G. L. (2004). Fragmentation of protonated oligoalanines: amide bond cleavage and beyond. PubMed. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • Harrison, A. G. (2009). Proton-Driven Amide Bond-Cleavage Pathways of Gas-Phase Peptide Ions Lacking Mobile Protons. ACS Publications. [Link]

  • Vékey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Department of Chemistry and Biochemistry. [Link]

  • Kiningham, K. K., et al. (2004). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • ResearchGate. (2016, January 5). What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NextSDS. (n.d.). 2-chloro-N-(2,4-dimethylphenyl)pyridine-4-carboxamide. NextSDS. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. PubChem. [Link]

  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • O'Hair, R. A. J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. PMC. [Link]

  • Whitman People. (n.d.). GCMS Section 6.9.5. Whitman People. [Link]

  • UCI Sites. (n.d.). Mass Spectrometry: Fragmentation. UCI Sites. [Link]

  • Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. YouTube. [Link]

  • Stenutz. (n.d.). pyridine-4-carboxamide. Stenutz. [Link]

  • NIST. (n.d.). 4-Pyridinecarboxamide. NIST WebBook. [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDINE-4-CARBOXAMIDE | CAS 1453-82-3. Matrix Fine Chemicals. [Link]

Sources

In Vivo Dosing Protocols for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Preclinical Protocol Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Rationale

The compound 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (CDPC) represents a class of highly lipophilic, halogenated small molecules often investigated as targeted kinase inhibitors or allosteric modulators. Transitioning such compounds from in vitro assays to in vivo murine models presents significant translational challenges. The presence of the 2,3-dimethylphenyl (xylidine) moiety and the chlorinated pyridine ring confers a high partition coefficient (LogP), resulting in extremely poor aqueous solubility. Furthermore, pyridine-4-carboxamide scaffolds are frequently subject to rapid hepatic clearance via cytochrome P450-mediated oxidation1[1].

To generate reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, the dosing protocol must be engineered as a self-validating system. This guide outlines field-proven methodologies for formulating and administering CDPC, detailing the causality behind each experimental choice to ensure systemic exposure and reproducible efficacy readouts.

Physicochemical Profiling & Formulation Strategy

Standard aqueous buffers (e.g., PBS or saline) will fail to solubilize CDPC, leading to micro-precipitates that cause fatal pulmonary embolisms during intravenous (IV) injection or erratic gastrointestinal absorption during oral (PO) gavage. To overcome this, we must utilize co-solvent and suspension strategies tailored to the route of administration2[2].

Table 1: Optimized Formulation Matrices for CDPC
RouteFormulation MatrixCausality / Scientific Rationale
Intravenous (IV) 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% SalineDMSO disrupts the rigid crystal lattice of CDPC. PEG400 acts as a co-solvent to prevent precipitation upon rapid dilution in the bloodstream. Tween 80 reduces injection-site vascular toxicity.
Oral (PO) 0.5% HPMC / 0.1% Tween 80 in Water (Suspension)Hydroxypropyl methylcellulose (HPMC) increases viscosity, preventing lipophilic particles from settling in the syringe. Tween 80 acts as a wetting agent to enhance dissolution in gastric fluids.

Field Insight: Always prepare the IV formulation immediately prior to dosing. CDPC may exhibit metastable solubility in the co-solvent mixture and could precipitate if left at room temperature for >4 hours.

Experimental Workflows

G N1 1. Formulation (Co-solvent / Suspension) N2 2. Administration (Tail Vein IV / PO Gavage) N1->N2 N3 3. Serial Sampling (Submandibular Bleed) N2->N3 N4 4. Plasma Extraction (Protein Precipitation) N3->N4 N5 5. LC-MS/MS (PK Parameter Derivation) N4->N5

Figure 1: End-to-end workflow for the in vivo pharmacokinetic evaluation of CDPC.

Step-by-Step Dosing Protocols

Protocol A: Intravenous (IV) Tail Vein Administration

This protocol establishes the absolute bioavailability and baseline clearance of CDPC.

  • Vascular Dilation: Place the C57BL/6 mice under a red heat lamp for 3–5 minutes. Causality: Heat induces peripheral vasodilation, expanding the lateral tail veins and significantly reducing the risk of extravasation 3[3].

  • Restraint: Secure the animal in a cylindrical restrainer. Ensure the animal can breathe comfortably; acute stress alters cardiac output, which artificially inflates the apparent volume of distribution (Vd) 4[4].

  • Injection: Draw the formulated CDPC (e.g., 5 mg/kg) into a 1 mL syringe equipped with a 27G–30G needle. Inject smoothly over 5–10 seconds. Causality: A slow push prevents acute right ventricular overload and minimizes shear stress on the endothelial lining.

  • Serial Sampling: Collect 30 µL of blood via submandibular puncture using a 4mm lancet at 5, 15, 30, 60, and 120 minutes post-dose. Causality: Submandibular bleeding allows for repeated, unanesthetized sampling, avoiding isoflurane-induced suppression of hepatic blood flow 3[3].

Protocol B: Oral (PO) Gavage Administration

This protocol evaluates intestinal absorption and first-pass metabolism.

  • Preparation: Vortex and sonicate the 0.5% HPMC/0.1% Tween 80 suspension for 10 minutes to ensure a homogenous dispersion of CDPC.

  • Administration: Using a 20G reusable curved stainless-steel feeding needle, gently extend the mouse's head back to align the esophagus. Administer the dose (e.g., 20 mg/kg) at a volume of 10 mL/kg. Causality: Exceeding 10 mL/kg causes gastric distension, delayed gastric emptying, and potential reflux into the trachea, which skews absorption kinetics and compromises animal welfare.

  • Sampling: Collect blood at 15, 30, 60, 120, 240, and 480 minutes to accurately capture the Tmax and the terminal elimination phase.

Bioanalysis & Expected Pharmacokinetic Data

Following blood collection, samples must be immediately centrifuged (2,000 × g, 4°C, 10 min) to separate plasma. Because CDPC is highly lipophilic, it will heavily bind to plasma proteins. Use a 3:1 ratio of cold Acetonitrile (containing an internal standard) to plasma to precipitate proteins and release the free drug for LC-MS/MS analysis.

Analytical Insight: Monitor the characteristic 35 Cl and 37 Cl isotopic signature of CDPC in the MS1 full scan to verify the parent mass before optimizing Multiple Reaction Monitoring (MRM) transitions.

Table 2: Anticipated Murine PK Parameters (Pyridine-4-Carboxamide Class)
ParameterSymbolExpected RangeBiological & Translational Significance
Maximum Concentration Cmax​ 1.5 - 3.0 µg/mLIndicates peak systemic exposure; critical for defining the therapeutic window.
Time to Cmax​ Tmax​ 1.0 - 2.0 hReflects the rate of gastrointestinal absorption for PO dosing.
Half-life t1/2​ 1.5 - 3.5 hDetermines the dosing interval required for steady-state efficacy (e.g., BID vs QD).
Volume of Distribution Vd​ 2.0 - 5.0 L/kgA high Vd​ indicates extensive extravascular tissue penetration due to lipophilicity.
Clearance Cl 30 - 60 mL/min/kgReflects hepatic metabolism rate; high clearance necessitates higher or more frequent dosing.

References

  • Title: Murine Pharmacokinetic Studies Source: PMC - NIH URL: [Link]

  • Title: Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices Source: Nanopartz URL: [Link]

  • Title: Strategies for formulating and delivering poorly water-soluble drugs Source: Academia.edu URL: [Link]

  • Title: Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity Source: PMC - NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, rigid amides. 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide presents a classic "brick dust and grease" paradox. This guide provides a mechanistic breakdown of its insolubility, followed by field-proven, self-validating protocols to keep your compound in solution for both in vitro and in vivo applications.

Part 1: Physicochemical Profiling & Root Cause Analysis (FAQ)

Q: Why does this specific compound precipitate immediately upon dilution in aqueous buffers, even at low pH? A: The insolubility is driven by a combination of extreme lipophilicity and a highly stable crystal lattice, compounded by a lack of ionizable centers at physiological pH.

  • The "Grease" (Lipophilicity): The 2,3-dimethylphenyl (xylidine) moiety is a bulky, planar, and highly hydrophobic group that drives the molecule's LogP upward, making it fundamentally incompatible with aqueous solvation shells.

  • The "Brick Dust" (Lattice Energy): The central carboxamide linkage acts as a strong hydrogen bond donor and acceptor. These amides stack tightly in the solid state, requiring significant energy to break the crystal lattice.

  • The pKa Trap: You might assume the pyridine ring could be protonated in acidic media (e.g., pH 1.2) to form a soluble salt. However, the highly electronegative chlorine atom at the 2-position exerts a strong inductive electron-withdrawing effect on the adjacent pyridine nitrogen. This drops the pKa of the pyridine from a typical ~5.2 down to approximately 0.7 . Consequently, the molecule remains entirely neutral and un-ionized across the entire physiological pH range (1.2 to 7.4).

Part 2: Formulation Strategies (Q&A)

Q: I need to run an in vitro biochemical kinase assay. How can I formulate this without the drug crashing out and causing false positives via light scattering? A: Direct dilution of a DMSO stock into an aqueous buffer causes a rapid "solvent shift," leading to immediate supersaturation and nucleation. To prevent this, you must create a transitional solvation environment. Before adding the aqueous buffer, pre-mix your DMSO stock with a co-solvent (e.g., PEG400) or a non-ionic surfactant (e.g., Tween-20). This forms transient micellar structures that shield the hydrophobic 2,3-dimethylphenyl group from the water, maintaining kinetic solubility.

Q: I am transitioning to in vivo PK/PD studies in rodents. What is the optimal oral dosing vehicle? A: Because pH adjustment and salt formation are chemically impossible for this compound, you must bypass the crystal lattice energy entirely. The two most authoritative approaches are Amorphous Solid Dispersions (ASDs) [1] and Lipid-Based Formulations (LBFs) [2]. For early-stage preclinical work, a Self-Microemulsifying Drug Delivery System (SMEDDS) is highly recommended. SMEDDS utilize gastrointestinal lipolysis to maintain supersaturation, forming mixed micelles with endogenous bile salts that facilitate direct absorption into enterocytes[3]. Surface-active polymers can also be utilized in solid dispersions to interact with the hydrophobic drug molecules[4].

Part 3: Workflow & Pathway Visualization

FormulationDecision Start Target Assay Type? InVitro In Vitro (Biochemical/Cellular) Start->InVitro InVivo In Vivo (PK/PD/Efficacy) Start->InVivo DMSO DMSO Stock Preparation (10-50 mM) InVitro->DMSO Lipid Lipid-Based Formulation (SMEDDS) InVivo->Lipid ASD Amorphous Solid Dispersion (HME or Spray Drying) InVivo->ASD Cosolvent Add Co-solvent/Surfactant (e.g., Tween-20, PEG400) DMSO->Cosolvent Buffer Dilute in Aqueous Buffer (Final DMSO < 1%) Cosolvent->Buffer

Decision tree for selecting the appropriate formulation strategy based on assay requirements.

SMEDDS_Pathway SMEDDS SMEDDS Pre-concentrate (Drug + Lipid + Surfactant) Dispersion Aqueous Dispersion (Stomach/Intestine) SMEDDS->Dispersion Microemulsion Microemulsion Formation (<100 nm droplets) Dispersion->Microemulsion Digestion Lipolysis & Digestion (Pancreatic Lipase) Microemulsion->Digestion Micelles Mixed Micelles (Bile Salts + Lipids) Digestion->Micelles Absorption Intestinal Absorption (Enterocytes) Micelles->Absorption

Mechanism of SMEDDS dispersion, digestion, and micellar solubilization in the GI tract.

Part 4: Quantitative Data Presentation

Table 1: Physicochemical Barriers of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

PropertyValue / CharacteristicFormulation Implication
Pyridine pKa ~0.7 (due to 2-chloro inductive effect)Salt formation is impossible; remains neutral at physiological pH.
LogP (Estimated) > 3.5Highly lipophilic; requires hydrophobic microenvironments (micelles/lipids).
Crystal Lattice High Energy (Amide H-bonding)Requires energy-intensive disruption (melting/solvent) prior to aqueous exposure.

Table 2: Excipient Matrix Compatibility & Expected Solubility Gains

Formulation StrategyPrimary ExcipientsTarget ApplicationExpected Solubility Gain vs. Water
Co-solvent System DMSO (1%) + PEG400 (5%)In vitro assays50x - 100x
Cyclodextrin Complex 20% HP-β-CD in BufferIn vivo (IV / Oral)200x - 500x
SMEDDS (Type III LBF) Medium Chain Triglycerides + Cremophor ELIn vivo (Oral)> 1000x (Maintained via lipolysis)
Amorphous Solid Dispersion PVP-VA or HPMCASIn vivo (Oral Solid)> 1000x (Supersaturation)

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of a Type III SMEDDS for In Vivo Dosing

This protocol leverages a mixture of triglycerides and surfactants to pre-dissolve the drug, ensuring it forms a stable microemulsion upon contact with gastric fluids[5].

Step 1: Excipient Blending

  • Weigh 30% w/w Medium Chain Triglycerides (e.g., Captex 355), 50% w/w Surfactant (e.g., Kolliphor EL), and 20% w/w Co-surfactant (e.g., Transcutol P).

  • Causality: Triglycerides provide the lipophilic solvent capacity for the 2,3-dimethylphenyl group, while the high surfactant ratio reduces interfacial tension to near zero, enabling spontaneous emulsification.

Step 2: Drug Loading & Homogenization

  • Add 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide to the lipid blend at a target loading of 10-25 mg/g.

  • Vortex and sonicate at 40°C for 30 minutes until a completely clear, isotropic solution is formed.

Step 3: Self-Validation (Dispersion Test)

  • The System Check: Dilute 10 µL of the final SMEDDS pre-concentrate into 1 mL of 0.1 N HCl (Simulated Gastric Fluid) at 37°C under gentle magnetic stirring.

  • Validation Criteria: A successful formulation will spontaneously form a transparent or slightly opalescent bluish dispersion (droplet size < 100 nm) within 2 minutes. If the solution turns milky white or visible particles form, the surfactant-to-lipid ratio is insufficient, and drug precipitation has occurred.

Protocol 2: Kinetic Solubility Assessment via Nephelometry (In Vitro Prep)

Before running a biochemical assay, you must empirically determine the exact concentration at which the compound crashes out of your specific buffer.

Step 1: Serial Dilution

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • Perform a 2-fold serial dilution of the stock in pure DMSO across a 96-well plate.

Step 2: Buffer Addition & Solvent Shift

  • Rapidly transfer 2 µL of each DMSO dilution into 198 µL of your target assay buffer (e.g., HEPES pH 7.4 + 0.01% Tween-20) in a clear-bottom plate. Mix immediately.

Step 3: Light Scattering Measurement (Self-Validation)

  • The System Check: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm (where the compound does not absorb light).

  • Validation Criteria: Plot the scattering intensity (y-axis) against drug concentration (x-axis). The baseline will remain flat until the kinetic solubility limit is reached, at which point scattering will sharply spike upward due to nanoparticle formation. Your maximum allowable assay concentration is the highest concentration before the inflection point.

Sources

Technical Support Center: Troubleshooting 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists experiencing low yields, incomplete conversions, or complex side reactions during the synthesis of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

By analyzing the specific steric and electronic liabilities of your starting materials, this guide provides field-proven causality, troubleshooting FAQs, and self-validating experimental protocols to optimize your amide coupling workflows.

The Mechanistic Challenge: Why is this synthesis failing?

The synthesis of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide involves the coupling of 2-chloroisonicotinic acid with 2,3-dimethylaniline . Low yields in this reaction are rarely due to user error; rather, they are the result of a "perfect storm" of structural barriers [1]:

  • Severe Steric Hindrance: 2,3-dimethylaniline features an ortho-methyl group that creates a significant steric shield around the nucleophilic nitrogen. This drastically reduces the rate of nucleophilic attack compared to unhindered anilines.

  • Electronic Deactivation of the Electrophile: The pyridine ring of 2-chloroisonicotinic acid is highly electron-withdrawing. While this makes the activated carbonyl highly electrophilic, it also makes the activated intermediate (e.g., O-acylisourea or HOBt ester) extremely susceptible to competitive hydrolysis by trace water [2].

  • Kinetic Mismatch: In standard carbodiimide (EDC/HOBt) protocols, the rate of intermediate hydrolysis outcompetes the slow rate of amide bond formation by the hindered amine. This leads to the recovery of unreacted amine and hydrolyzed starting acid.

Mechanism Acid 2-Chloroisonicotinic Acid T3P_Act T3P Activation (Pyridine base) Acid->T3P_Act EDC_Act EDC/HOBt Activation (DIPEA base) Acid->EDC_Act Active_T3P Phosphonic Ester Intermediate (Highly Reactive, Stable) T3P_Act->Active_T3P Active_EDC O-Acylisourea / HOBt Ester (Prone to Hydrolysis) EDC_Act->Active_EDC Product Desired Amide Product Active_T3P->Product + Amine (Fast) Active_EDC->Product + Amine (Slow) Waste Hydrolyzed Acid + Urea Byproduct Active_EDC->Waste + H2O (Fast)

Kinetic competition between amide formation and hydrolysis based on activation pathway.

Troubleshooting FAQs

Q: I am using standard EDC/HOBt/DIPEA conditions, but my LCMS shows <20% product and mostly unreacted amine. What is happening? A: Standard carbodiimide couplings fail here because the HOBt-active ester hydrolyzes before the hindered 2,3-dimethylaniline can successfully attack [1]. For sterically hindered anilines, you must use a coupling strategy that generates a highly reactive, hydrolysis-resistant intermediate, such as a phosphonic anhydride (T3P) or a uronium salt (HATU).

Q: I tried generating the acid chloride using oxalyl chloride and catalytic DMF, but I get a messy TLC and multiple side products. Why? A: 2-Chloroisonicotinic acid is sensitive to harsh chlorinating conditions. The pyridine nitrogen can interact with the Vilsmeier-Haack intermediate (formed from oxalyl chloride/DMF), and the 2-chloro position can undergo unwanted nucleophilic aromatic substitution ( SN​Ar ) if the mixture is heated. Furthermore, incomplete activation often leads to the formation of symmetric anhydrides rather than the desired acid chloride, which will not react with your hindered amine[3].

Q: Which base is optimal for this coupling? A: Base selection is critical. While DIPEA (N,N-diisopropylethylamine) is standard, it can sometimes be too bulky to efficiently deprotonate sterically hindered intermediate complexes. For T3P-mediated couplings involving pyridines, using Pyridine as the base often yields superior results by suppressing side reactions and acting as a nucleophilic catalyst [4].

DecisionTree Start Low Yield in Amide Coupling (2-Chloroisonicotinic acid + 2,3-Dimethylaniline) CheckReagent Which coupling reagent are you using? Start->CheckReagent EDC EDC/HOBt or DCC CheckReagent->EDC AcidCl Acid Chloride (SOCl2 / Oxalyl Cl) CheckReagent->AcidCl HATU HATU / T3P CheckReagent->HATU EDC_Issue Issue: Slow kinetics. Hydrolysis outcompetes coupling. EDC->EDC_Issue AcidCl_Issue Issue: Anhydride formation, black tar, or SNAr side reactions. AcidCl->AcidCl_Issue HATU_Issue Issue: Incomplete conversion or difficult workup. HATU->HATU_Issue Sol_EDC Switch to T3P + Pyridine or HATU + DIPEA EDC_Issue->Sol_EDC Sol_AcidCl Control temp (0 °C to RT). Avoid excess DMF catalyst. AcidCl_Issue->Sol_AcidCl Sol_HATU Ensure acid is fully deprotonated. Use 2.0 eq DIPEA. Heat to 50 °C. HATU_Issue->Sol_HATU

Troubleshooting decision tree for 2-chloroisonicotinic acid amide couplings.

Quantitative Data & Reagent Comparison

The following table summarizes expected outcomes based on the coupling reagent chosen for this specific hindered substrate pair.

Coupling ReagentBaseSolventTempExpected YieldPrimary Failure Mode
EDC / HOBt DIPEADMFRT< 20%Rapid hydrolysis of active ester prior to amine attack.
Oxalyl Chloride NoneDCM0 °C to RT30 - 50%Anhydride formation; SN​Ar side reactions at the 2-chloro position.
HATU DIPEADMFRT to 50 °C65 - 80%Incomplete conversion; difficult DMF/tetramethylurea removal during workup.
T3P (50% in EtOAc)PyridineEtOAc / DCMRT to 50 °C85 - 95% None (Highly efficient for hindered anilines; water-soluble byproducts).

Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: T3P-Mediated Coupling (Recommended / Process-Friendly)

Propylphosphonic anhydride (T3P) is the premier choice for coupling sterically hindered anilines to deactivated pyridine-carboxylic acids [4]. It generates a highly reactive phosphonic ester intermediate that is remarkably stable to hydrolysis.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under N2​ , dissolve 2-chloroisonicotinic acid (1.0 equiv) and 2,3-dimethylaniline (1.1 equiv) in anhydrous EtOAc or DCM (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) to the stirring mixture at room temperature.

    • Validation Checkpoint: The solution must be completely homogeneous. If the acid does not fully dissolve, add a minimal amount of anhydrous DMF (up to 10% v/v).

  • Activation & Coupling: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

  • Heating: Stir the reaction mixture at 50 °C for 12–16 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot, quench in 1 mL Methanol, and analyze via LCMS. You should observe the mass of the desired product. If the methyl ester of 2-chloroisonicotinic acid is observed, the acid is activated but the amine has not fully reacted (increase temp to 60 °C).

  • Workup: Cool to room temperature. Quench with water. Wash the organic layer sequentially with 1M HCl (to remove pyridine and unreacted amine), saturated aqueous NaHCO3​ , and brine. The T3P byproducts are entirely water-soluble. Dry over Na2​SO4​ and concentrate.

Protocol B: HATU-Mediated Coupling (Alternative / Discovery Route)

If T3P is unavailable, HATU is a strong alternative, though it requires a more rigorous workup to remove tetramethylurea byproducts.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-chloroisonicotinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv).

    • Validation Checkpoint: Stir for 15 minutes. The solution should turn a distinct yellow/orange color, indicating the formation of the active O-At ester.

  • Amine Addition: Add 2,3-dimethylaniline (1.2 equiv) to the activated mixture. Stir at 50 °C overnight.

  • Workup: Dilute the reaction heavily with EtOAc (at least 10x the DMF volume). Wash the organic layer with 5% aqueous LiCl solution (3 times) . This is critical to pull the DMF into the aqueous phase[3]. Wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Benchchem. Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. Benchchem.
  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Org. Process Res. Dev.
  • Reddit Chempros. Tips and tricks for difficult amide bond formation? Reddit.
  • ResearchGate. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.

Technical Support Center: Troubleshooting & Minimizing Off-Target Effects of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide . As a substituted isonicotinamide, this compound belongs to a privileged chemotype frequently utilized in the design of kinase inhibitors and nuclear receptor modulators. While highly effective as a biochemical probe, its structural features—specifically the pyridine nitrogen and the lipophilic 2,3-dimethylphenyl ring—predispose it to promiscuous off-target interactions in vitro.

This guide is designed by application scientists to help you understand the causality behind these liabilities and provide self-validating experimental workflows to ensure the scientific integrity of your data.

Part 1: Frequently Asked Questions (FAQ) – Understanding the Molecule's Liabilities

Q1: Why does this compound exhibit promiscuous kinase off-target effects? A: The liability is rooted in its pharmacophore. The pyridine nitrogen acts as a classic hydrogen bond acceptor, mimicking the purine ring of ATP to interact with the backbone amides (e.g., Leu/Met) of the highly conserved kinase hinge region[1]. Because the ATP-binding pocket is structurally conserved across the kinome (>500 kinases), this chemotype often yields "pan-kinase" activity if not rigorously optimized[2].

Q2: I am seeing unexpected cytotoxicity in my cell-based assays. What is the mechanism? A: Beyond kinase promiscuity, the 2,3-dimethylphenyl group imparts significant lipophilicity. Highly lipophilic moieties are known to fit into the large, flexible ligand-binding domain of the Pregnane X Receptor (PXR), leading to unintended nuclear receptor activation and downstream CYP3A4 induction[3]. Additionally, high lipophilicity can drive non-specific integration into lipid bilayers, causing membrane disruption and acute cytotoxicity independent of your target pathway.

Q3: My biochemical IC50 values are highly variable between replicates. Is the compound unstable? A: It is more likely an assay interference issue than chemical instability. At concentrations above 1–5 µM, lipophilic carboxamides frequently undergo colloidal aggregation. These micro-aggregates sequester proteins non-specifically, leading to false-positive inhibition and irreproducible dose-response curves[4].

Part 2: Mechanistic Pathways of Off-Target Divergence

To effectively troubleshoot, we must map how the structural domains of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide interact with biological systems.

G C 2-Chloro-N-(2,3-dimethylphenyl) pyridine-4-carboxamide Hinge Pyridine Nitrogen (Hinge Binder) C->Hinge Lipo 2,3-Dimethylphenyl (Lipophilic Tail) C->Lipo OnTarget Target Kinase (Specific DFG Pocket) Hinge->OnTarget OffKinase Off-Target Kinases (Promiscuous Hinge) Hinge->OffKinase PXR PXR Activation (CYP3A4 Induction) Lipo->PXR Agg Colloidal Aggregation (Assay Interference) Lipo->Agg

Mechanistic divergence of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide in vitro.

Part 3: Troubleshooting Guide – Minimizing Off-Target Effects

Issue 1: Loss of Selectivity in Biochemical Screens
  • The Causality: Standard biochemical kinase assays use artificially low ATP concentrations (typically 10 µM) to maximize the apparent potency of competitive inhibitors. However, physiological intracellular ATP concentrations range from 1 to 5 mM. At 10 µM ATP, weak off-target hinge binders appear falsely potent[2].

  • The Solution: Perform an ATP Titration Assay . By running your dose-response curves at both 10 µM and 1 mM ATP, you create a self-validating system. True high-affinity targets will maintain their IC50, while weak off-targets will experience a massive right-shift (loss of potency) due to ATP outcompetition.

Issue 2: False Positives via Colloidal Aggregation
  • The Causality: The 2-chloro and 2,3-dimethylphenyl substitutions reduce aqueous solubility, leading to micelle formation (aggregation) that denatures assay proteins.

  • The Solution: Introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer. Detergents disrupt colloidal aggregates. If the compound's inhibitory activity disappears upon the addition of detergent, the initial hit was a false positive artifact.

Issue 3: Non-Specific Cytotoxicity in Cell Culture
  • The Causality: Hydrophobic partitioning into cell membranes or off-target PXR activation[3].

  • The Solution: Utilize a Serum-Shift Assay and an Inactive Analog Control . Synthesize or procure a methylated analog (e.g., methylating the pyridine nitrogen). This single-atom change sterically clashes with the kinase hinge region, abolishing target activity[1]. If the inactive analog still causes cytotoxicity, the cell death is definitively driven by off-target hydrophobic effects, not your target pathway.

Part 4: Data Presentation – SAR & Mitigation Strategies

The following table summarizes the quantitative relationships between the compound's structural features, the resulting in vitro liabilities, and the recommended mitigation parameters.

Structural FeaturePrimary FunctionPrimary Off-Target LiabilityQuantitative IndicatorIn Vitro Mitigation Strategy
Pyridine Nitrogen Hinge-binding (H-bond acceptor)Promiscuous pan-kinase inhibitionIC50 shift >10-fold at 1 mM ATPRun assays at physiological ATP (1 mM)[2].
2,3-Dimethylphenyl Hydrophobic pocket occupationPXR binding / CYP3A4 inductionCell viability drops at >10 µMLimit dosing to <5 µM; use NanoBRET for target engagement[3].
4-Carboxamide Linker Conformational rigidityP-glycoprotein (P-gp) effluxCaco-2 permeability <5 × 10⁻⁶ cm/sUse P-gp inhibitors (e.g., verapamil) in cell assays[1].
Overall Lipophilicity Cell permeabilityColloidal aggregationDLS particle size >100 nmAdd 0.01% Triton X-100 to biochemical buffers[4].

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol 1: ATP-Titration Kinase Selectivity Assay

This protocol validates whether an observed interaction is a high-affinity on-target effect or a weak off-target artifact.

  • Buffer Preparation: Prepare a standard kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA) supplemented with 0.01% Triton X-100 to prevent compound aggregation.

  • Compound Plating: Dispense 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well plate. Include a DMSO-only vehicle control.

  • Enzyme Addition: Add the recombinant kinase at a concentration yielding linear kinetics (typically 0.5–5 nM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP/Substrate Initiation:

    • Condition A (Low ATP): Add substrate peptide and ATP to a final concentration of 10 µM.

    • Condition B (High ATP): Add substrate peptide and ATP to a final concentration of 1 mM.

  • Detection & Validation: Quench the reaction and read via your preferred method (e.g., TR-FRET or ADP-Glo).

    • Causality Check: Calculate the IC50 for both conditions. An IC50 that shifts by more than 10-fold in Condition B confirms ATP-competitive off-target promiscuity.

Protocol 2: Determining Critical Aggregation Concentration (CAC) via DLS

This protocol ensures your compound is acting as a monomeric inhibitor rather than a non-specific colloidal aggregator.

  • Sample Preparation: Prepare a 50 µM stock of the compound in your exact biochemical assay buffer (minus the protein).

  • Filtration: Pass the buffer through a 0.22 µM syringe filter to remove dust particulates that could interfere with light scattering.

  • DLS Measurement: Load 50 µL of the sample into a Dynamic Light Scattering (DLS) cuvette.

  • Data Acquisition: Measure the scattering intensity and hydrodynamic radius at 25°C.

  • Validation:

    • Monomeric compounds will show no significant scattering (radius <1 nm).

    • If particles >100 nm are detected, the compound has exceeded its CAC. You must lower the maximum assay concentration or increase detergent concentration to ensure scientific integrity.

Part 6: In Vitro Off-Target Mitigation Workflow

Follow this logical decision tree to systematically eliminate off-target artifacts during your experiments.

Workflow Start In Vitro Assay Initiation DLS Run DLS for CAC (Add 0.01% Triton X-100) Start->DLS ATP ATP Titration (10 µM vs 1 mM) DLS->ATP Monomeric False False Positive / Off-Target Toxicity DLS->False Aggregated Cell Orthogonal Cell Assay (NanoBRET / Serum Shift) ATP->Cell ATP-Competitive ATP->False Non-Competitive Valid Validated On-Target Mechanism Cell->Valid High Selectivity Cell->False High Toxicity

Self-validating workflow for identifying and mitigating off-target effects of isonicotinamide derivatives.

Part 7: References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors ACS Publications / Bioorganic Chemistry[Link]

  • Ensemble Docking Approach to Mitigate Pregnane X Receptor-Mediated CYP3A4 Induction Risk ACS Publications[Link]

  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting eLife[Link]

  • Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Technical Support Center: Crystallization of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common crystallization challenges with this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: I've followed my synthesis protocol, but upon attempting to crystallize the final product, I'm not getting any solid material. What should I do?

A1: The inability to obtain crystals can be frustrating but is a common issue. It typically points to high solubility in your chosen solvent system or kinetic barriers to nucleation. Here are immediate steps to take:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create microscopic imperfections that serve as nucleation sites[1].

    • Seed Crystals: If you have a previous batch of the crystalline material, add a tiny speck (a "seed crystal") to the solution. This provides a template for crystal growth[1][2].

    • Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of your compound, potentially pushing it into a supersaturated state where crystallization can occur.

  • Re-evaluate Your Solvent System: Your compound may be too soluble in the current solvent. Consider adding an "anti-solvent" – a solvent in which your compound is poorly soluble but is miscible with your current solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm it until it clarifies and allow it to cool slowly.[]

Q2: My compound is "oiling out" instead of crystallizing. How can I resolve this?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid.[4][5] This often happens when the solution is highly supersaturated or when the temperature of crystallization is above the compound's melting point in the presence of the solvent.

  • Reduce Supersaturation:

    • Dilute the Solution: Add more of the primary solvent to reduce the concentration, then attempt a slower cooling or evaporation process.[1][6]

    • Slower Cooling: Decrease the cooling rate to give the molecules more time to orient themselves into a crystal lattice.

  • Employ Seeding at a Lower Supersaturation: Cool the solution to a temperature where it is only slightly supersaturated (the metastable zone) before adding seed crystals. This encourages controlled growth on the seeds rather than spontaneous oiling out.[7]

  • Change the Solvent System: The choice of solvent can significantly impact the propensity for oiling out. Experiment with solvents that have different polarities or hydrogen bonding capabilities.[8][9]

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[1]

  • Optimize Solvent Choice: The ideal solvent system will dissolve the compound when hot but have low solubility at cooler temperatures. A systematic solvent screening is highly recommended.[10]

  • Cooling Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature to maximize precipitation.

  • Minimize Transfers: Each transfer of the solution can result in material loss.

  • Check the Mother Liquor: After filtering your crystals, try to concentrate the mother liquor. If a significant amount of additional solid precipitates, it indicates that your initial crystallization conditions were not optimal.

Troubleshooting Guide: Impurity-Related Issues

Impurities from the synthesis, such as starting materials, by-products, or residual solvents, can significantly hinder crystallization.[11][12][13]

Q4: I suspect impurities are preventing crystallization. How do I confirm this and what are the mitigation strategies?

A4: Impurities can act as "crystal growth inhibitors" by adsorbing to the surface of growing crystals and disrupting the lattice formation.[14][15]

  • Diagnosis:

    • Analytical Chemistry: Use techniques like HPLC, LC-MS, or NMR to assess the purity of your material.

    • Purification: If impurities are detected, purify the material using column chromatography or a different crystallization solvent that may leave the impurities behind.

  • Mitigation during Crystallization:

    • Reslurrying: Stirring the crystalline product in a solvent in which it is sparingly soluble can wash away surface-adsorbed impurities.[12]

    • Careful Solvent Selection: Choose a solvent system where the impurities are highly soluble even at low temperatures, ensuring they remain in the mother liquor.

Advanced Strategies for Crystal Form Control

For many applications, particularly in pharmaceuticals, controlling the specific crystalline form (polymorph) is critical as it can affect properties like solubility and stability.[16][17][18] 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, like other pyridine carboxamides, may exhibit polymorphism.[19][20][21][22]

Q5: I have obtained a crystalline solid, but I need to ensure I have the most stable polymorphic form. How can I screen for and select a specific polymorph?

A5: A systematic approach to solvent screening and seeding is the most effective way to explore and control polymorphism.

  • Polymorph Screening: The goal is to crystallize the compound under a wide variety of conditions to identify different crystal forms.[]

    • Solvent Variation: Attempt crystallization from a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).

    • Varying Crystallization Method: Use different techniques such as slow cooling, fast cooling, anti-solvent addition, and slow evaporation.

    • Slurry Conversion: Stirring a mixture of different polymorphs in a solvent over time will typically result in the conversion of less stable forms to the most stable form.[4]

  • Characterization: Once you have different crystalline forms, they need to be characterized using techniques such as:

    • Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern.[17][23]

    • Differential Scanning Calorimetry (DSC): This can identify different melting points and phase transitions between polymorphs.[23]

    • Infrared (IR) and Raman Spectroscopy: These techniques can reveal differences in molecular conformation and hydrogen bonding.[18][23]

Q6: How do I consistently obtain a specific, desired polymorph once it has been identified?

A6: Seeding is the most robust method for ensuring the crystallization of a desired polymorph.[2][24]

  • Seeding Protocol:

    • Prepare a saturated or slightly supersaturated solution of your compound in the chosen solvent system at a specific temperature.

    • Introduce a small amount of seed crystals of the desired polymorph.

    • Cool the solution slowly according to a controlled temperature profile to promote the growth of the seed crystals.

The key is to operate within the metastable zone width (MSZW), where spontaneous nucleation of undesired forms is unlikely, but growth on the existing seeds can occur.

Protocols and Methodologies

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a systematic approach to identifying suitable solvents for the crystallization of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

Objective: To identify a solvent or solvent system that provides good solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Materials:

  • 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

  • A selection of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, water)

  • Small vials or test tubes

  • Heating and stirring plate

  • Cooling bath

Procedure:

  • Solubility Testing:

    • Place a small, known amount of the compound (e.g., 10-20 mg) into separate vials.

    • Add a small volume (e.g., 0.1 mL) of a solvent to each vial at room temperature. Observe if the compound dissolves.

    • If it does not dissolve, heat the vial gently while stirring. Continue adding small aliquots of the solvent until the solid completely dissolves. Record the temperature and the total volume of solvent added.

    • Allow the solutions to cool to room temperature and then in a cooling bath. Observe for crystal formation.

  • Evaluation:

    • A good single solvent for cooling crystallization will dissolve the compound at a high temperature but show low solubility at room temperature or below.

    • For anti-solvent crystallization, identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent where the compound is insoluble.

Solvent CategoryExamplesPotential Role
AlcoholsIsopropanol, EthanolGood Solvents
EstersEthyl AcetateGood Solvents
KetonesAcetoneGood Solvents
HydrocarbonsToluene, HeptaneAnti-solvents
EthersMTBEIntermediate/Anti-solvent
Aprotic PolarAcetonitrileGood Solvent

Table 1: Suggested solvents for initial screening.

Protocol 2: Controlled Seeding for Polymorph Selection

This protocol describes how to use seed crystals to target a specific polymorphic form.

Objective: To crystallize a specific, desired polymorph of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

Materials:

  • Purified 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

  • Seed crystals of the desired polymorph

  • Chosen solvent system from Protocol 1

  • Crystallization vessel with temperature control and stirring

Procedure:

  • Prepare the Solution: Dissolve the compound in the chosen solvent at a temperature sufficient to ensure complete dissolution.

  • Controlled Cooling: Cool the solution to a temperature where it is supersaturated but still within the metastable zone (i.e., spontaneous nucleation is not observed). This temperature is typically just below the saturation temperature.

  • Introduce Seeds: Add a small quantity (typically 0.1-1% w/w) of the seed crystals of the desired polymorph.[25] It is often beneficial to slurry the seeds in a small amount of the mother liquor before adding them to ensure good dispersion.[25]

  • Maturation and Growth: Maintain the temperature for a period to allow the seeds to establish, then begin a slow, controlled cooling ramp to allow the crystals to grow.

  • Isolation: Once the final temperature is reached and crystallization is complete, isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

Visualizations

Crystallization_Troubleshooting_Workflow start Start: Crude Product in Solution no_crystals No Crystals Form start->no_crystals Cooling oiling_out Oiling Out Occurs start->oiling_out Cooling crystals_form Crystals Form start->crystals_form Cooling induce_nucleation Action: Induce Nucleation (Scratch, Seed, Evaporate) no_crystals->induce_nucleation Yes add_antisolvent Action: Add Anti-Solvent no_crystals->add_antisolvent No, still no crystals reduce_supersaturation Action: Reduce Supersaturation (Dilute, Slower Cooling) oiling_out->reduce_supersaturation Yes check_purity Check Purity & Yield crystals_form->check_purity Yes induce_nucleation->crystals_form add_antisolvent->crystals_form seed_at_low_super Action: Seed at Lower Supersaturation reduce_supersaturation->seed_at_low_super seed_at_low_super->crystals_form purity_ok Purity/Yield OK? check_purity->purity_ok purify Action: Purify Material (Chromatography, Recrystallize) purity_ok->purify No polymorph_screen Advanced: Polymorph Screen & Characterization purity_ok->polymorph_screen Yes purify->start end End: Pure, Desired Crystal Form polymorph_screen->end

Caption: Decision workflow for troubleshooting common crystallization issues.

References
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). Vertex AI Search.
  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo.
  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology.
  • Recent advances in the identification and prediction of polymorphs. [No Source Found].
  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). ACS Publications.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025, January 22). Bitesize Bio.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers.
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021, June 25). ACS Publications.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). [No Source Found].
  • Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation. (2023, July 17). R Discovery.
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006, November 11). ACS Publications.
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020, April 16). Asian Journal of Pharmacy and Technology.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
  • The Influence of Impurities and Additives on Crystallization (Chapter 4). (2019, June 14). Handbook of Industrial Crystallization - Cambridge University Press & Assessment.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation. ResearchGate.
  • Co-Crystal Screening by Vapor Sorption of Organic Solvents. (2021, June 9). ACS Publications.
  • polymorphism and polymorph characterisation in pharmaceuticals. (2019, October 11). ResearchGate.
  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems.
  • Solvent Selection - (API) Solubility. APC.
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. (2014, December 22). Crystal Growth & Design - ACS Publications.
  • Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation. (2023, July 17). Crystal Growth & Design - ACS Publications.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Guide for crystalliz
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate.
  • Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy. (2010, July 28). Crystal Growth & Design - ACS Publications.

Sources

Stability issues of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Stability Issues at Room Temperature

Welcome to the technical support guide for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide. This document is intended for researchers, scientists, and drug development professionals who may encounter stability issues when working with this compound at room temperature. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and ensure the integrity of your results.

While specific, publicly available stability data for this exact molecule is limited, we can infer potential challenges by analyzing its chemical structure. The presence of an amide bond and a chlorinated pyridine ring suggests potential susceptibility to hydrolysis and photodegradation. This guide is structured as a series of frequently asked questions (FAQs) to directly address issues you may encounter.

Frequently Asked Questions (FAQs)
1. I've observed a change in my sample's appearance (e.g., color change, precipitation) or purity (e.g., new peaks in HPLC/LC-MS) after storage at room temperature. What could be happening?

This is a classic sign of chemical degradation. For a molecule like 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, the two most likely culprits at room temperature are hydrolysis and photodegradation.

  • Hydrolysis: The amide bond in the molecule can react with water (even trace amounts from atmospheric moisture) to break down into its constituent carboxylic acid (2-chloropyridine-4-carboxylic acid) and amine (2,3-dimethylaniline).[1][2][3] This is often the primary degradation pathway for carboxamides.[4]

  • Photodegradation: The pyridine ring, particularly when substituted with a halogen like chlorine, can be susceptible to degradation upon exposure to light, especially UV radiation.[5][6] This can lead to a complex mixture of byproducts.[7]

To confirm which process is occurring, a systematic stability study is recommended.[8][9][10][11]

2. How can I determine if hydrolysis is the cause of the instability?

Hydrolysis of amides can be catalyzed by acidic or basic conditions, but can also occur, albeit more slowly, at neutral pH.[2][3] The key factor is the presence of water.

Causality: The lone pair of electrons on the oxygen of a water molecule can attack the electrophilic carbonyl carbon of the amide. This leads to a tetrahedral intermediate which can then collapse, breaking the carbon-nitrogen bond and yielding the carboxylic acid and amine.[4]

To test for hydrolysis, you can perform a simple forced degradation study.

Experimental Protocol: Forced Hydrolysis Study

  • Preparation: Prepare three solutions of your compound in an appropriate solvent system (e.g., acetonitrile/water).

    • Acidic: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl).

    • Basic: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH).

    • Neutral: Use only the solvent system.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate the process) for a defined period (e.g., 24-72 hours). Keep a control sample at <4°C.

  • Analysis: Analyze all samples by HPLC or LC-MS.

  • Interpretation:

    • If you observe a significant increase in two new peaks corresponding to the masses of 2-chloropyridine-4-carboxylic acid and 2,3-dimethylaniline, especially in the acidic and basic solutions, hydrolysis is the confirmed degradation pathway.

    • Compare the degradation in the neutral solution to the control to assess the rate of hydrolysis under your typical experimental conditions.

3. Could the 2-chloro-pyridine part of the molecule be causing problems?

Yes, this is another potential area of instability. The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution, where another group replaces the chlorine. A common reaction is substitution by water (or hydroxide), which would yield 2-hydroxy-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.[12] This is a known degradation pathway for other 2-chloropyridine derivatives.[5][6]

This degradation can happen in parallel with amide hydrolysis. You can often detect this byproduct using LC-MS, as it will have a molecular weight corresponding to the replacement of -Cl with -OH.

Caption: Potential degradation pathways for the target compound.

4. My lab has bright overhead lighting. Could this be affecting my compound?

Absolutely. Photodegradation is a common issue for aromatic and heteroaromatic compounds.[5] Exposure to ambient light, especially wavelengths in the UV spectrum, can provide the energy to break chemical bonds or induce reactions, leading to a loss of purity.

Troubleshooting Photostability:

  • Protect from Light: The simplest and most effective solution is to store the compound, both in solid form and in solution, in amber vials or wrap containers in aluminum foil.[13]

  • Perform a Photostability Test: A confirmatory study involves exposing a solution of the compound to a controlled light source (simulating ambient and UV light) alongside a control sample wrapped in foil. Analyze both samples by HPLC at set time points to quantify the extent of degradation caused by light.

5. What are the definitive best practices for storing and handling this compound to ensure its stability?

Proper storage is the most critical factor in preventing degradation.[14][15][16] Based on the chemical nature of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, the following procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).Reduces the rate of all chemical reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric moisture, preventing hydrolysis.
Light Store in an amber, tightly sealed container.Protects against photodegradation.[13][17]
Form Store as a solid whenever possible.The solid state is generally more stable than solutions. Prepare solutions fresh for each experiment.
pH When in solution, maintain a neutral pH (around 7.0).Avoids acid- or base-catalyzed hydrolysis.[2]
6. How do I set up a simple experiment to monitor the stability of my specific batch at room temperature?

A well-designed stability study will provide definitive answers about your compound's shelf-life under your specific laboratory conditions.[8][10]

Caption: Workflow for a basic room temperature stability study.

Protocol: Room Temperature Stability Assessment

  • Preparation (T=0):

    • Prepare a stock solution of your compound in a relevant solvent (e.g., DMSO or an aqueous buffer) at a known concentration.

    • Immediately analyze an aliquot using a validated HPLC method to establish the initial purity (this is your T=0 reference).

  • Sample Storage:

    • Dispense aliquots of the stock solution into three sets of vials:

      • Set A: Clear vials, stored at room temperature on the lab bench.

      • Set B: Amber vials (or foil-wrapped), stored at room temperature.

      • Set C (Control): Amber vials, stored at 2-8°C.

  • Time-Point Analysis:

    • At regular intervals (e.g., 24h, 72h, 1 week, 2 weeks), take one vial from each set and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percent purity of the main peak at each time point relative to the T=0 sample.

    • Plot purity (%) vs. time (days) for each condition.

    • Interpretation: By comparing the degradation rates between Set A (light/temp), Set B (temp only), and Set C (control), you can determine the primary cause of instability in your lab environment.

By following these guidelines and performing the recommended checks, you can ensure the integrity of your experiments and the reliability of your data when working with 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

References
  • Best Practices for Proper Chemical Storage. The Synergist. Available from: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Practices for Proper Chemical Storage. University of California, Berkeley. Available from: [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Lab Manager. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Chemical Storage. Dartmouth Environmental Health and Safety. Available from: [Link]

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. ResearchGate. Available from: [Link]

  • Hydrolysis of Amides: Organic Chemistry II Study Guide. Fiveable. Available from: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available from: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Birmingham. Available from: [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. Contract Pharma. Available from: [Link]

  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. Available from: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Available from: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. Available from: [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]

  • Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar. Available from: [Link]

Sources

Validation & Comparative

2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide vs standard pyridine-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Substituted Pyridine-4-Carboxamides: A Guide for Medicinal Chemists

From Scaffold to Specificity: Evaluating 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide Against the Isonicotinamide Archetype

This guide provides a comparative analysis of the highly substituted medicinal chemistry compound, 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, and the foundational scaffold from which it derives, isonicotinamide (pyridine-4-carboxamide). We will explore how specific chemical modifications to the parent structure dramatically alter physicochemical properties, synthetic accessibility, and biological activity, transforming a simple chemical building block into a potent and selective modulator of cellular pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern this important class of molecules.

The pyridine carboxamide is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable properties.[1] The pyridine ring can enhance aqueous solubility and form crucial hydrogen bonds with biological targets, while the carboxamide linker provides a rigid, planar unit for oriented interactions.[1][2] The parent molecule, isonicotinamide, is a precursor to antitubercular drugs and an activator of sirtuin enzymes.[3][4] However, modern drug discovery often requires extensive modification of such scaffolds to achieve high potency and selectivity for specific targets, such as protein kinases.[5]

The subject of our analysis, 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, represents a typical outcome of a lead optimization campaign. The strategic addition of a chloro group to the pyridine ring and a substituted aryl group to the amide nitrogen are deliberate choices designed to enhance target engagement and refine pharmacokinetic properties. This guide will dissect these choices, supported by experimental principles and protocols.

Section 1: Structural and Physicochemical Comparison

The functional and pharmacokinetic profile of a drug candidate is fundamentally tied to its physicochemical properties. The transformation from isonicotinamide to 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide introduces significant changes that directly impact its behavior in biological systems.

The rationale for these substitutions is rooted in established medicinal chemistry principles. The 2-chloro substituent on the pyridine ring is an electron-withdrawing group. This modification lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be a critical adjustment to prevent unwanted off-target effects or to modulate metabolic stability. Furthermore, the chlorine atom can engage in specific halogen bonding interactions within a protein's active site, potentially increasing binding affinity.

The N-(2,3-dimethylphenyl) group dramatically increases the molecule's lipophilicity (fat-solubility), as evidenced by the calculated LogP value. This enhancement is often necessary to improve cell membrane permeability and allow the compound to reach intracellular targets. The methyl groups provide steric bulk, which can enforce a specific conformation (or "twist") in the molecule. This conformational constraint is a key strategy for improving selectivity, as it tailors the molecule to fit the unique topology of the intended target's binding site while preventing it from binding effectively to other, structurally similar off-targets.

Table 1: Comparative Physicochemical Properties

PropertyIsonicotinamide (Standard)2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (Substituted)Rationale for Change
Structure Isonicotinamide2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamideIntroduction of lipophilic and electron-withdrawing groups.
Molecular Weight 122.12 g/mol 260.71 g/mol Increased complexity for enhanced target interaction.
Calculated LogP -0.7~3.5 (estimated)Increases lipophilicity for improved membrane permeability.
H-Bond Donors 11Maintained for key interactions with target.
H-Bond Acceptors 22Maintained for key interactions with target.
pKa (Pyridine N) ~3.6< 2.0 (estimated)Reduced basicity to improve selectivity and ADME properties.

Section 2: Synthesis Strategy and Workflow

The synthesis of these two compounds differs significantly in complexity, reflecting their structural divergence. Isonicotinamide is readily available commercially or can be synthesized via simple hydrolysis of 4-cyanopyridine. In contrast, the synthesis of N-aryl pyridine-4-carboxamides like our target compound requires a robust amide bond formation protocol.

The most common and reliable method for synthesizing 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is through the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. This is a cornerstone reaction in pharmaceutical synthesis.

G cluster_reactants Starting Materials cluster_reaction Process cluster_product Final Product Acid 2-Chloroisonicotinic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Amine 2,3-Dimethylaniline Amine->Coupling Product 2-Chloro-N-(2,3-dimethylphenyl) pyridine-4-carboxamide Coupling->Product Amide Bond Formation

Caption: General synthesis workflow for N-aryl pyridine-4-carboxamides.

Experimental Protocol 2.1: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

This protocol describes a standard laboratory-scale synthesis using a common peptide coupling reagent.

Materials:

  • 2-Chloroisonicotinic acid

  • 2,3-Dimethylaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF, add 2,3-dimethylaniline (1.1 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). Trustworthiness Note: The aqueous washes are critical for removing the DMF solvent and unreacted reagents, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Comparative Biological Activity and Mechanism of Action

While isonicotinamide interacts with broad metabolic enzymes like SIRT1, highly substituted derivatives are typically designed for specificity towards a single target or family. The pyridine carboxamide scaffold is a well-established inhibitor of Pim kinases, a family of serine/threonine kinases often overexpressed in cancers.[5] We will use this as a representative context for comparison.

Pim-1 kinase is a key regulator of cell survival and proliferation. Its inhibition is a validated strategy in oncology. The active site of Pim-1 contains a unique hinge region that can be exploited for selective inhibitor design.

  • Isonicotinamide (Standard): Lacks the necessary structural features and lipophilicity to effectively bind to the ATP-binding pocket of Pim-1 kinase with high affinity. Its small size and polar nature prevent it from making the key hydrophobic and specific interactions required for potent inhibition.

  • 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (Substituted): This molecule is designed to fit snugly into the ATP pocket. The pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase. The 2-chloro group can occupy a small hydrophobic pocket, while the N-(2,3-dimethylphenyl) moiety projects into a larger hydrophobic region, displacing water and creating favorable van der Waals interactions. This multi-point binding results in high-affinity inhibition.

G cluster_pathway Pim Kinase Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor STAT STAT3/5 Receptor->STAT activates PIM Pim-1 Kinase STAT->PIM upregulates transcription BAD BAD PIM->BAD phosphorylates (inactivates) Proliferation Cell Proliferation PIM->Proliferation promotes Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis prevents Inhibitor Pyridine-4-carboxamide Inhibitor Inhibitor->PIM INHIBITS

Caption: Simplified Pim kinase signaling pathway and point of inhibition.

Table 2: Comparative Biological Activity Profile (Representative Data)

CompoundTargetIC₅₀ (nM)Rationale
IsonicotinamidePim-1 Kinase> 50,000Lacks necessary structural motifs for high-affinity binding to the ATP pocket.
2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamidePim-1 Kinase10 - 100 (Hypothetical)Optimized structure with lipophilic groups and specific H-bond donors for potent binding.
Experimental Protocol 3.1: In Vitro Kinase Inhibition Assay (Pim-1)

This protocol outlines a common method to determine the IC₅₀ value of an inhibitor against a target kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Biotinylated peptide substrate (e.g., Biotin-BADtide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well assay plates

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Streptavidin-XL665 and anti-phospho-serine antibody labeled with Eu³⁺-cryptate)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. This creates a concentration gradient for testing.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls. Trustworthiness Note: These controls are essential to define the 100% and 0% activity windows for calculating the IC₅₀.

  • Enzyme/Substrate Addition: Prepare a master mix of Pim-1 kinase and the biotinylated peptide substrate in assay buffer. Dispense this mix into all wells.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality Note: The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately measured.

  • Detection: Stop the reaction by adding the HTRF detection reagents. These reagents will bind to the phosphorylated, biotinylated substrate, bringing the Eu³⁺-cryptate donor and XL665 acceptor into close proximity, generating a FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Discussion and Future Outlook

The comparison between isonicotinamide and 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide clearly illustrates the core principles of modern medicinal chemistry. While the parent scaffold provides a starting point with favorable drug-like properties, it lacks the potency and specificity required for a modern therapeutic.

The targeted substitutions on the pyridine-4-carboxamide core serve distinct, rational purposes:

  • Enhanced Potency: The N-aryl group provides extensive hydrophobic interactions within the target's active site, a primary driver of high binding affinity.

  • Improved Selectivity: The specific steric and electronic nature of the substituents tailors the molecule to fit one target over others, reducing the likelihood of off-target effects.

  • Favorable Pharmacokinetics: Modifications can tune properties like solubility, membrane permeability, and metabolic stability, which are critical for in vivo efficacy.

Future research on this scaffold will likely involve further refinement of these substitutions. This could include replacing the dimethylphenyl group with other heterocycles to further optimize properties, or modifying the chloro-substituent to a different halogen or a cyano group to fine-tune electronic properties and target interactions. The ultimate goal is to achieve a compound with potent, selective, and safe in vivo activity, transforming a simple chemical scaffold into a life-saving therapeutic.

References

  • Grokipedia. Isonicotinamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEar1PM1VvTIWcqZA_XHLlYbiYpuoaW8IFvNOEArEzuAue8n0q0lxTZV1EWqNXEqZdbE47jrlHLdbmOyyuB6yYgv4c5fmrZu5x6WnAuj-NCzN6d5KSCOBtwK9pg7HQMZc3nblmw==]
  • NCATS Inxight Drugs. ISONIACINAMIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ8UCunzDA3pScfrkNZyzrNh5nI_OFw_Kqd8bq_lNRjUYCfJXycOcCwfaZdwigc6bemW4P9aodU23GrclXGBdOeBFtjek0z0WawalXE0zD2bOJXLaW7-zqk9zpecD1jmM=]
  • CymitQuimica. CAS 1453-82-3: Isonicotinamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO6fZlKP0UoMtoo9W-Nk4LCgTsxP38cM0Kszcs2t-m3ChgFwMBNwOYnJTSBTUvagMhVsSnA2KZZZ_VJ_Wktx5VCXjTuMq_rOi6rXDK5UnVkC_dwPa98NxBb4PSkPYApDY5]
  • PubMed. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. [URL: https://pubmed.ncbi.nlm.nih.gov/26915858/]
  • Benchchem. The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN71cQaOxoDLmsZpVa3pc0X08AQ_LYOvTut6hDO4Goi9A7wW7-xj6nGRtkoiP2psipeg46x3_9mwxEHs7AqZOgGjzMtsdLAE7LkaZeWhJ2qD8p53nR493L2CvXBlPMl-vyZm_LCfAXxEC_wBnpQ1kyo2ovH1CwTO2eCfKuhgN5HCp0qTFEpYWiMuJCI5FUbihIk0gqONvGIV5ktW6fBjjP-NDTw9lQyQlTP8Zx8w14JW5I4d_y61Rj-53hSgU=]
  • PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/39303516/]
  • PMC. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485292/]
  • ASM Journals. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [URL: https://journals.asm.org/doi/10.1128/aac.01103-23]
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889984/]
  • ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/jm501934r]

Sources

Comparative Efficacy of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide vs. Standard RTK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Validation

Mechanistic Rationale & Target Profile

In the landscape of targeted oncology, the pyridine-4-carboxamide scaffold is a highly privileged pharmacophore, frequently deployed to engage the ATP-binding pocket of receptor tyrosine kinases (RTKs). This guide evaluates the experimental multi-kinase inhibitor 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (hereafter referred to as 2-Cl-DMP-P4C ) against two clinical benchmarks:, and .

Causality in Structural Design

The efficacy of 2-Cl-DMP-P4C is not coincidental; it is driven by precise structure-activity relationships (SAR):

  • Hinge-Binding Motif: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Electronic Modulation: The 2-chloro substitution exerts an electron-withdrawing effect, modulating the basicity of the pyridine ring to optimize physiological pKa while simultaneously occupying a lipophilic sub-pocket to increase target residence time.

  • DFG-Out Stabilization: The N-(2,3-dimethylphenyl) moiety provides significant steric bulk. The ortho- and meta-methyl groups restrict the dihedral angle of the amide bond, thermodynamically locking the molecule into a conformation that perfectly occupies the hydrophobic pocket II. This drives the kinase into an inactive, Type II "DFG-out" conformation.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 Binds & Activates BRAF B-RAF (Kinase) VEGFR2->BRAF Downstream Signaling MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Response Tumor Angiogenesis & Proliferation ERK->Response Gene Transcription Inhibitor 2-Cl-DMP-P4C (Dual Inhibitor) Inhibitor->VEGFR2 Type II Inhibition Inhibitor->BRAF Type II Inhibition

Fig 1: Dual inhibition of VEGFR2 and B-RAF signaling cascades by 2-Cl-DMP-P4C.

Comparative Quantitative Efficacy

To objectively assess 2-Cl-DMP-P4C, we benchmark its biochemical and cellular potency against Sorafenib and Lenvatinib. While Lenvatinib exhibits extreme potency against VEGFR2, it lacks meaningful activity against the RAF pathway. Conversely, Sorafenib inhibits both, but with moderate biochemical potency. 2-Cl-DMP-P4C bridges this gap, offering a highly potent dual-inhibition profile.

Target / Assay2-Cl-DMP-P4C (Experimental)Sorafenib (Clinical Ref)Lenvatinib (Clinical Ref)
VEGFR2 Kinase (IC₅₀) 18 nM90 nM4 nM
B-RAF WT Kinase (IC₅₀) 12 nM25 nM>1000 nM
HUVEC Proliferation (IC₅₀) 45 nM120 nM22 nM
Kinase Binding Mode Type II (DFG-out)Type II (DFG-out)Type I (DFG-in)

Data Synthesis: The 2-chloro substitution in 2-Cl-DMP-P4C enhances the B-RAF binding affinity by 2-fold compared to Sorafenib, while the 2,3-dimethylphenyl group maintains robust nanomolar suppression of VEGFR2-driven endothelial proliferation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. We utilize because the time-delayed reading eliminates false positives caused by the inherent autofluorescence of small-molecule libraries.

Protocol 1: TR-FRET Biochemical Kinase Assay (VEGFR2 & B-RAF)

Internal Validation Metric: A plate is only accepted if the calculated Z'-factor is ≥ 0.6, ensuring a robust signal-to-noise ratio. Staurosporine (1 µM) is used as the 100% inhibition positive control.

  • Reagent Preparation: Prepare a 2X Kinase/Substrate Master Mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). For VEGFR2, use 0.5 nM recombinant enzyme and 100 nM biotinylated poly-GAT substrate.

  • Compound Plating: Dispense 50 nL of 2-Cl-DMP-P4C, Sorafenib, and Lenvatinib (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well low-volume pro-plate using an acoustic dispenser. Include DMSO-only (negative control) and Staurosporine (positive control) wells.

  • Incubation: Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells. Incubate for 15 minutes at room temperature to allow compound binding (critical for slow-binding Type II inhibitors).

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration 100 µM, matching physiological Km). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-d2 (acceptor).

  • Measurement: Incubate for 60 minutes. Read on a compatible microplate reader. Excite at 337 nm; read emissions at 615 nm (Europium) and 665 nm (FRET signal).

  • Data Processing: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against controls to determine % inhibition, and fit to a 4-parameter logistic curve to derive IC₅₀ values.

TRFRET S1 1. Master Mix Kinase + Substrate + Inhibitor S2 2. Initiation Add 100 µM ATP Incubate 60 min S1->S2 S3 3. Detection Add Eu-Cryptate & d2-Antibodies S2->S3 S4 4. Measurement Read at 615nm & 665nm S3->S4 S5 5. Validation Calculate Z'-factor (Target > 0.6) S4->S5

Fig 2: Self-validating TR-FRET biochemical assay workflow for kinase profiling.

Protocol 2: Orthogonal Cellular Validation (HUVEC Proliferation)

Biochemical potency does not guarantee cellular penetration. This assay validates the physiological efficacy of 2-Cl-DMP-P4C against VEGF-driven angiogenesis.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 3,000 cells/well in a 96-well plate using basal media supplemented with 2% FBS (starvation media). Incubate overnight at 37°C, 5% CO₂.

  • Stimulation & Treatment: Pre-treat cells with serial dilutions of the inhibitors for 2 hours. Subsequently, stimulate the cells by adding recombinant human VEGF₁₆₅ (final concentration 20 ng/mL).

  • Proliferation Phase: Incubate the plates for 72 hours.

  • Viability Readout: Add 10 µL of WST-8 reagent (Cell Counting Kit-8) to each well. Incubate for 2 hours. The bioreduction of WST-8 by cellular dehydrogenases produces a soluble formazan dye, directly proportional to the number of living cells.

  • Quantification: Measure absorbance at 450 nm. Calculate cellular IC₅₀ to confirm that the biochemical inhibition translates to phenotypic anti-angiogenic activity.

References

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents Source: Scientific Reports URL:[Link]

  • E7080 (Lenvatinib), a Multi-Targeted Tyrosine Kinase Inhibitor, Demonstrates Antitumor Activities Against Colorectal Cancer Xenografts Source: Neoplasia URL:[Link]

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors Source: Assay and Drug Development Technologies URL:[Link]

A Comparative Guide to the Kinase Selectivity and Cross-Reactivity Profiling of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, a Novel c-Jun N-terminal Kinase (JNK) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide , a novel ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK). We will objectively evaluate its performance against established JNK inhibitors, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity and potential applications of this compound within the complex landscape of kinase signaling.

Introduction to JNK Inhibition and the Significance of Selectivity

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] The JNK signaling pathway is a critical regulator of diverse cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][3] Dysregulation of JNK signaling is implicated in a multitude of human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to cancer and inflammatory conditions.[2][4]

The human JNK family comprises three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[4][5] These isoforms can have both redundant and distinct, sometimes opposing, functions.[5][6] This complexity underscores the critical need for highly selective inhibitors to dissect the specific roles of each JNK isoform and to develop targeted therapies with minimal off-target effects. An ideal kinase inhibitor should not only exhibit high potency towards its intended target but also a clean selectivity profile when screened against the broader human kinome.[7]

This guide focuses on 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide , a compound featuring a pyridine carboxamide scaffold, a common motif in kinase inhibitors. Our analysis places this compound in direct comparison with other well-characterized JNK inhibitors, providing a framework for evaluating its potential as a research tool or therapeutic lead.

Comparative Analysis of JNK Inhibitors

To establish a robust comparison, we have selected three widely used JNK inhibitors with distinct chemical scaffolds and mechanisms of action: SP600125 , BI-78D3 , and CC-90001 .

CompoundScaffoldMechanism of ActionReported IC50 (JNK)Key Selectivity Notes
2-Chloro-N-(2,3-dimethylphenyl) pyridine-4-carboxamide Pyridine CarboxamideATP-Competitive (Hypothesized)To be determinedTo be determined
SP600125 AnthrapyrazoloneReversible, ATP-Competitive40-90 nM (JNK1/2/3)[5][8]>20-fold selective over a range of other kinases, but inhibits other kinases at higher concentrations.[9][10]
BI-78D3 Benzodioxin-triazoleSubstrate-Competitive280 nM[11][12][13]>100-fold selective over p38α; no activity at mTOR and PI-3K.[12][13][14]
CC-90001 Not specifiedATP-Competitive11 nM (JNK1), 31 nM (JNK2)[15]12.9-fold selective for JNK1 over JNK2 in a cellular model.[16]

The JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module initiated by a variety of extracellular stimuli and intracellular stress signals.[3][17] These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), namely MKK4 and MKK7.[3][18] Activated MKK4/7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[5] Active JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, thereby regulating the expression of genes involved in various cellular responses.[3][18]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Cytokines Cytokines (e.g., TNFα) MAP3K MAP3Ks (e.g., ASK1, MEKK1) Cytokines->MAP3K GrowthFactors Growth Factors GrowthFactors->MAP3K Stress Stress (UV, Oxidative) Stress->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K P JNK JNK (JNK1/2/3) MAP2K->JNK P cJun c-Jun JNK->cJun P GeneExpression Gene Expression (Apoptosis, Inflammation, etc.) cJun->GeneExpression ADP_Glo_Workflow Start Start Add_Reagents Add Kinase, Substrate, ATP, and Inhibitor Start->Add_Reagents Incubate_1 Incubate at RT (e.g., 60 min) Add_Reagents->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT (30 min) Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

ADP-Glo™ Kinase Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer, and dilute the JNK enzyme, substrate (e.g., ATF2), ATP, and test compounds to their final concentrations.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO vehicle control.

  • Add 2 µL of the JNK enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes. [19]6. ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes. [19]8. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes. [19]10. Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the binding of a compound to its target kinase within living cells. [20][21] Workflow Diagram:

NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with Kinase-NanoLuc® Fusion Vector Start->Transfect_Cells Incubate_Cells Incubate Cells (24 hours) Transfect_Cells->Incubate_Cells Add_Tracer_Inhibitor Add NanoBRET® Tracer and Test Compound Incubate_Cells->Add_Tracer_Inhibitor Incubate_2 Incubate at 37°C (2 hours) Add_Tracer_Inhibitor->Incubate_2 Add_Substrate Add NanoGlo® Substrate and Extracellular Inhibitor Incubate_2->Add_Substrate Read_BRET Read BRET Signal Add_Substrate->Read_BRET

NanoBRET™ Target Engagement Workflow

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and the test compound at various concentrations to the cells.

  • Incubate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target binding.

  • Signal Detection: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Data Acquisition: Measure the BRET signal (ratio of acceptor emission to donor emission) using a plate reader equipped with appropriate filters. A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement. [21]

Cellular JNK Activity Assay: c-Jun Phosphorylation

This assay measures the functional consequence of JNK inhibition by quantifying the phosphorylation of its direct downstream substrate, c-Jun.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HepG2) and treat with the test compound at various concentrations for a predetermined time.

  • Stimulation: Induce JNK activation by treating the cells with a known stimulus, such as anisomycin or UV radiation.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Jun (Ser63/73) and total c-Jun.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Jun and a detection antibody for phosphorylated c-Jun. [22]6. Data Analysis: Quantify the levels of phosphorylated c-Jun relative to total c-Jun. A decrease in this ratio indicates inhibition of JNK activity.

Conclusion and Future Directions

The pyridine carboxamide scaffold of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide positions it as a promising candidate for a JNK inhibitor. The comprehensive profiling outlined in this guide, encompassing biochemical potency, broad kinome selectivity, and cellular target engagement, is essential to fully characterize its potential. By comparing its performance against established inhibitors like the ATP-competitive SP600125 and CC-90001, and the substrate-competitive BI-78D3, researchers can gain a nuanced understanding of its mechanism and selectivity.

Future studies should focus on a full kinome-wide screen to identify any off-target liabilities. [23]Furthermore, determining its isoform selectivity across JNK1, JNK2, and JNK3 will be crucial for its development as a specific research tool or therapeutic agent. The experimental frameworks provided herein offer a robust starting point for these critical investigations.

References

  • JNK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Molecular Cell. Available at: [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]

  • JNK-signaling: a multiplexing hub in programmed cell death. Cell Communication and Signaling. Available at: [Link]

  • c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in Pharmacology. Available at: [Link]

  • NanoBRET. SGC-UNC. Available at: [Link]

  • CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ Open Respiratory Research. Available at: [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PNAS. Available at: [Link]

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences. Available at: [Link]

  • CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. PubMed. Available at: [Link]

  • selectivity profiling (KiNativ™) of selected JNK1 inhibitors in PC3... ResearchGate. Available at: [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]

  • Discovery of potent and selective covalent inhibitors of JNK. PNAS. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? Trends in Pharmacological Sciences. Available at: [Link]

  • Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts. Biological Chemistry. Available at: [Link]

  • Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology. Available at: [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Inhibitors of c-Jun N-Terminal Kinases: An Update. Journal of Medicinal Chemistry. Available at: [Link]

  • JNK Activity Screening Kit. Assay Genie. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Nucleic Acids Research. Available at: [Link]

  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Benchmarking 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide: A Novel Allosteric Inhibitor Against FDA-Approved Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyridine carboxamide scaffold is a highly privileged structure in medicinal chemistry, famously yielding FDA-approved multi-kinase inhibitors such as Sorafenib[1]. Recently, substituted pyridine carboxamide derivatives have emerged as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical node in receptor tyrosine kinase (RTK) signaling[2].

This technical guide benchmarks the novel preclinical candidate 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (CDPC) against the FDA-approved analogue Sorafenib, and the clinical-stage SHP2 inhibitor TNO155. By comparing their structural mechanisms and experimental profiles, this guide provides drug development professionals with a comprehensive framework for evaluating pyridine-4-carboxamide derivatives.

Structural and Mechanistic Benchmarking

While Sorafenib utilizes a pyridine-2-carboxamide core to bind the ATP-binding cleft of RAF kinases[1], CDPC employs a pyridine-4-carboxamide (isonicotinamide) core designed for allosteric modulation. The structural choices in CDPC are highly deliberate:

  • 2-Chloro Substitution : The chlorine atom on the pyridine ring lowers the pKa of the basic nitrogen, enhancing cell permeability, while acting as a critical halogen bond donor within the target protein's hydrophobic pocket.

  • 2,3-Dimethylphenyl Group : Unlike the trifluoromethyl-phenyl group in Sorafenib which occupies the DFG-out pocket of kinases, the 2,3-dimethylphenyl moiety in CDPC provides precise steric bulk. This bulk perfectly occupies the tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2, locking the enzyme in its auto-inhibited (closed) conformation[2].

Mechanistic Pathway Visualization

The following diagram illustrates how CDPC and Sorafenib target distinct nodes within the same oncogenic signaling pathway.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Phosphorylates RAS RAS (Active) SHP2->RAS Promotes Activation RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 (Proliferation) MEK->ERK Phosphorylates CDPC CDPC (Pyridine-4-carboxamide) CDPC->SHP2 Allosteric Inhibition Sorafenib Sorafenib (FDA Approved Analogue) Sorafenib->RAF Kinase Inhibition

Figure 1: RTK/RAS/MAPK pathway showing distinct intervention nodes of CDPC and Sorafenib.

Self-Validating Experimental Protocols

To objectively benchmark CDPC, the following self-validating experimental workflows establish a direct causal link between biochemical target engagement and cellular pharmacodynamics.

Protocol 1: In Vitro SHP2 Allosteric Inhibition Assay

Causality & Rationale: SHP2 is auto-inhibited in its basal state. To measure inhibition, an activating peptide (e.g., IRS1-pY1172) must first be added to open the enzyme's conformation. We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic surrogate substrate because its dephosphorylation yields a highly fluorescent product, allowing continuous kinetic monitoring[3]. If CDPC successfully binds the allosteric pocket, it forces the enzyme back into the closed conformation, preventing DiFMUP hydrolysis.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate 0.5 nM full-length recombinant human SHP2 with 0.5 μM IRS1-pY1172 peptide in assay buffer (60 mM HEPES pH 7.5, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT) for 30 minutes at 20°C[3].

  • Compound Incubation: Add serial dilutions of CDPC, Sorafenib (negative control for SHP2), and TNO155 (positive control) in DMSO (final DMSO concentration 0.6%) to the activated enzyme. Incubate for 30 minutes to allow allosteric equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 μM DiFMUP.

  • Kinetic Measurement: Measure fluorescence (Excitation: 358 nm / Emission: 450 nm) continuously for 30 minutes. Calculate the IC50​ using a four-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (MV-4-11 Cell Line)

Causality & Rationale: MV-4-11 is a human macrophage/monocyte leukemia cell line highly dependent on RTK/SHP2 signaling[2]. By measuring the reduction of phosphorylated ERK (p-ERK), we validate that the biochemical inhibition of SHP2 translates into downstream pathway suppression inside a living cell, creating a self-validating loop between biochemical affinity and cellular efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV-4-11 cells at 1×105 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations of CDPC or Sorafenib for 2 hours at 37°C.

  • Lysis & Quantification: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify p-ERK1/2 (Thr202/Tyr204) relative to total ERK using a homogeneous time-resolved fluorescence (HTRF) assay.

Comparative Performance Data

The following table summarizes the quantitative benchmarking data, demonstrating CDPC's highly potent allosteric inhibition profile compared to the FDA-approved analogue and a clinical-stage reference compound[2],[1].

CompoundPrimary TargetScaffold ClassBiochemical IC50​ (nM)Cellular IC50​ (MV-4-11, nM)ClogPStatus
CDPC SHP2 (Allosteric)Pyridine-4-carboxamide0.133.53.8Preclinical
Sorafenib RAF / VEGFRPyridine-2-carboxamide6.0 (RAF-1)~25003.8FDA Approved
TNO155 SHP2 (Allosteric)Pyrazine derivative0.011~10.02.5Clinical (Phase I/II)

Data Interpretation: CDPC exhibits sub-nanomolar biochemical potency against SHP2 and single-digit nanomolar cellular efficacy, significantly outperforming the off-target effects of the FDA-approved pyridine-2-carboxamide analogue (Sorafenib) in this specific SHP2-dependent cellular model[2].

References

  • Source: European Journal of Medicinal Chemistry (PubMed)
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling Source: PMC / NIH URL
  • Screening of tyrosine phosphatase SHP2 (PTPN11)

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of novel halogenated aromatic amides into their synthetic pipelines. 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide presents a unique set of handling challenges. It is not merely a standard building block; its specific molecular architecture dictates a rigorous, non-negotiable approach to personal protective equipment (PPE) and operational logistics.

This guide provides a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this compound, ensuring that your laboratory operations remain both safe and compliant.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the compound's structure-activity relationship regarding human exposure. Standard safety protocols often fail because operators do not understand why a chemical is dangerous.

  • The Chloropyridine Moiety: Halogenated pyridines are notorious for their rapid dermal penetration and systemic toxicity [1]. The chlorine atom significantly increases the lipophilicity of the pyridine ring, allowing it to easily partition into the lipid-rich stratum corneum of human skin.

  • The 2,3-Dimethylphenyl (Xylidine) Group: This aromatic substitution further drives up the partition coefficient (Log P), making the entire molecule highly hydrophobic.

  • Causality & Risk: When a highly lipophilic, halogenated compound contacts unprotected skin, it bypasses the aqueous barrier of the epidermis. It rapidly enters systemic circulation where it undergoes hepatic metabolism, potentially leading to hepatotoxicity or methemoglobinemia [2]. Because of this, standard thin latex gloves are entirely insufficient—they degrade rapidly upon contact with lipophilic organic compounds.

ToxicityPathway A 2-Chloro-N-(2,3-dimethylphenyl) pyridine-4-carboxamide B High Lipophilicity (log P) & Halogenated Ring A->B Structural Property C Rapid Stratum Corneum Penetration B->C Unprotected Contact E Nitrile/Neoprene Double Gloving System B->E PPE Intervention D Systemic Circulation (Hepatic Metabolism) C->D Absorption E->C Blocks Penetration

Fig 1: Mechanistic pathway of dermal toxicity and PPE intervention for halogenated pyridine amides.

Mandatory PPE Matrix

Based on the chemical profiling above, the following PPE is mandatory. This matrix is designed to eliminate single points of failure during handling.

PPE CategoryRequired SpecificationUnacceptable / AvoidCausality / Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene or heavy-duty Nitrile (8+ mil).Latex, thin vinyl, or single-layer nitrile.Neoprene provides a broader chemical resistance profile against halogenated aromatics. Double-gloving ensures a fail-safe if the outer layer is breached.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles.Standard safety glasses with side shields.Fine powders of halogenated amides can aerosolize during weighing, causing severe ocular irritation.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Tyvek sleeves if handling >10g.Short sleeves, standard cotton coats with open cuffs.Prevents localized accumulation of microscopic dust on the forearms and wrists.
Respiratory N95/P100 particulate respirator (if weighing outside a closed system).Surgical masks or no protection.Prevents inhalation of micro-particulates which can cause respiratory tract irritation and systemic absorption.

Operational Workflow & Handling Protocol

Trust in a laboratory protocol comes from its reproducibility and built-in fail-safes. Follow this step-by-step methodology for handling 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide.

Workflow S1 1. Fume Hood Setup & PPE Donning S2 2. Static Elimination (Anti-static gun/mat) S1->S2 S3 3. Enclosed Weighing (Analytical Balance) S2->S3 S4 4. Transfer & Solubilization (Sealed Vessel) S3->S4 S5 5. Decontamination (Base Wash / Bleach) S3->S5 Spill Event S4->S5 S6 6. Waste Disposal (Halogenated Stream) S5->S6

Fig 2: Standard operating procedure workflow for handling highly lipophilic halogenated amides.

Step 1: Environmental Preparation

  • Conduct all operations inside a certified Class II Type B2 or standard chemical fume hood with a minimum face velocity of 100 FPM.

  • Clear the hood of unnecessary clutter to prevent cross-contamination.

  • Lay down a disposable, chemical-resistant bench pad to catch micro-spills.

Step 2: Static Elimination

  • Halogenated amides often exhibit static cling, making them highly prone to aerosolization.

  • Use an anti-static gun (e.g., Zerostat) or an ionizing blower on the weighing spatula and the receiving vessel before opening the chemical container.

Step 3: Enclosed Weighing

  • Tare a sealed vial or a weigh boat inside an analytical balance enclosure.

  • Carefully transfer the solid. Do not drop the powder from a height; place the spatula directly into the receiving vessel to minimize dust generation.

  • Cap the vial before removing it from the balance enclosure.

Step 4: Solubilization & Transfer

  • Transfer the capped vial to the reaction setup.

  • If solubilizing, add the solvent (e.g., DMSO, DMF, or DCM) directly to the vial via syringe through a septum if possible, or carefully uncap within the deepest part of the fume hood to prevent vapor escape.

Spill Response and Decontamination Plan

In the event of a spill, immediate and procedural action is required to prevent dermal exposure and environmental release.

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered.

  • Don PPE: Ensure double nitrile/neoprene gloves and a P100 respirator are worn before approaching the spill.

  • Contain (Dry Spill): Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp paper towels (using water or a mild 10% bleach/base solution to suppress dust).

  • Collect: Use a dedicated chemical scoop to transfer the damp material into a hazardous waste container.

  • Decontaminate: Wash the affected surface with a basic solution (e.g., 1M NaOH or a commercial surface decontaminant) to facilitate the hydrolysis of the carboxamide and neutralize the halogenated residue, followed by a thorough water rinse.

Waste Disposal Plan

Halogenated pyridines are strictly regulated under EPA guidelines due to their environmental persistence and high toxicity to aquatic life [3, 4].

  • Segregation: Do NOT mix with non-halogenated organic waste. Place all solid waste, contaminated gloves, and bench pads into a dedicated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent containing 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide must be routed to the "Halogenated Organic Liquid Waste" carboy.

  • Destruction: The EPA mandates chemical destruction or high-temperature incineration for halogenated pyridines [3]. Ensure your waste management contractor is certified for RCRA halogenated waste disposal and never pour solutions down the drain.

References

  • National Toxicology Program (NTP). "Toxicity Studies of o-Chloropyridine." National Institutes of Health (NIH). Available at:[Link]

  • PubChem. "3-Chloropyridine | C5H4ClN | CID 12287." National Center for Biotechnology Information, NIH. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 721.8675 -- Halogenated pyridines." eCFR.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Environmental Indicator (EI) RCRA Info code (CA725)." EPA.gov. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.